CDK2-IN-14-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[7'-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1/i2D3 |
InChI Key |
XJYUSNWXKXUGGH-VTIXCXEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@@]5(C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] Traditional pharmacological approaches have focused on the development of small molecule inhibitors that block the kinase activity of CDK2. However, a novel and increasingly prominent strategy is targeted protein degradation, which utilizes bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to induce the selective removal of a target protein.[6]
This document provides a detailed overview of the hypothesized mechanism of action for CDK2-IN-14-d3, a putative PROTAC designed to specifically induce the degradation of CDK2. This guide will cover its molecular mechanism, present hypothetical quantitative data for such a degrader, detail relevant experimental protocols, and provide visual representations of the key processes.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is conceptualized as a heterobifunctional molecule composed of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The fundamental mechanism of action does not involve the inhibition of CDK2's enzymatic activity but rather its targeted destruction via the cell's own ubiquitin-proteasome system (UPS).[4]
The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK2 and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau), forming a ternary complex. This proximity is crucial for the subsequent steps.
-
Ubiquitination of CDK2: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK2. This results in the formation of a polyubiquitin chain on the CDK2 protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated CDK2 is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades CDK2 into small peptides, while the ubiquitin monomers are recycled.
-
Catalytic Cycle: After inducing the degradation of a CDK2 molecule, this compound is released and can bind to another CDK2 and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for sustained protein knockdown at low compound concentrations.
Below is a diagram illustrating this signaling pathway.
Quantitative Data Presentation
The efficacy of a PROTAC like this compound is assessed through various quantitative metrics. The following tables summarize hypothetical data for this compound.
Table 1: Binding Affinities and Cellular Potency
| Parameter | Description | Value |
| CDK2 Binding IC50 | Concentration of the CDK2-binding moiety of the PROTAC required to displace 50% of a fluorescent tracer from CDK2. | 15 nM |
| E3 Ligase Binding Kd | Equilibrium dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon). | 50 nM |
| Cellular CDK2 Engagement IC50 | Concentration of PROTAC required to occupy 50% of cellular CDK2, often measured by NanoBRET.[7] | 30 nM |
| Anti-proliferative IC50 (MCF-7) | Concentration of PROTAC that inhibits the proliferation of MCF-7 cells by 50%. | 100 nM |
| Anti-proliferative IC50 (OVCAR3) | Concentration of PROTAC that inhibits the proliferation of OVCAR3 cells by 50%. | 80 nM |
Table 2: Degradation Efficacy and Selectivity
| Parameter | Description | Value (in OVCAR3 cells) |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24 hours). | 25 nM |
| Dmax | Maximum percentage of protein degradation achieved at high PROTAC concentrations. | >95% |
| t1/2 of Degradation | Time required to degrade 50% of the target protein at a saturating PROTAC concentration. | 4 hours |
| CDK1 Degradation | Percentage of CDK1 degraded at 1 µM PROTAC concentration. | <10% |
| CDK4 Degradation | Percentage of CDK4 degraded at 1 µM PROTAC concentration. | <5% |
| CDK6 Degradation | Percentage of CDK6 degraded at 1 µM PROTAC concentration. | <5% |
Experimental Protocols
Characterizing the mechanism of action of this compound involves several key experiments. Below are detailed methodologies for these assays.
Experimental Workflow: Characterization of a Novel PROTAC
The general workflow for testing a compound like this compound is depicted below.
Protocol 1: Western Blotting for CDK2 Degradation
This protocol is used to quantify the reduction in cellular CDK2 protein levels following treatment with this compound.
-
Cell Seeding: Plate cancer cells (e.g., OVCAR3) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Treat the cells for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CDK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the CDK2 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining CDK2.
Protocol 2: NanoBRET Ternary Complex Formation Assay
This assay measures the formation of the CDK2 : PROTAC : E3 ligase ternary complex within living cells.[7]
-
Plasmid Transfection: Co-transfect HEK293T cells with plasmids encoding for HaloTag-E3 ligase (e.g., HaloTag-Cereblon) and NanoLuc-CDK2. Plate the transfected cells in a 96-well white assay plate.
-
Ligand Labeling: After 24 hours, add the HaloTag NanoBRET 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours in a CO2 incubator.
-
Compound Addition: Add this compound at various concentrations to the wells. Also include controls: vehicle only, NanoLuc-CDK2 + HaloTag ligand only, and HaloTag-E3 ligase + HaloTag ligand only.
-
Substrate Addition and Reading: Add the Nano-Glo Luciferase Assay Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal for each well. Subtract the background signal (from cells expressing only the donor) to get the corrected NanoBRET ratio. Plot the corrected NanoBRET ratio against the concentration of this compound to determine the ternary complex formation kinetics.
Conclusion
This compound, as a hypothetical CDK2-targeting PROTAC, represents a modern therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate a key cancer driver. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of CDK2, offers a distinct advantage over traditional kinase inhibition. The catalytic nature and the potential for high selectivity make this approach a promising strategy for developing novel cancer therapeutics. The experimental protocols outlined provide a robust framework for the validation and characterization of such compounds, paving the way for their preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cyclin-Dependent Kinase Degradation via E3 Ligase Binding for Potential Disease Modulation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2. | BioGRID [thebiogrid.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling CDK2-IN-14-d3: A Technical Guide to a Selective Deuterated CDK2 Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its place within the broader context of cancer research and drug discovery.
Introduction: The Rationale for Targeting CDK2 and the Advent of this compound
Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S phase progression of the cell cycle.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver in several cancers. Furthermore, acquired resistance to CDK4/6 inhibitors in breast cancer can be mediated by a compensatory upregulation of CDK2 activity. These factors establish selective CDK2 inhibition as a compelling therapeutic strategy.[2]
This compound emerges from a class of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds, which were developed as highly selective CDK2 inhibitors.[2] Specifically, this compound is a stable, isotope-labeled version of a lead compound from this series. The incorporation of deuterium at the methyl sulfonamide group is a strategic modification designed to mitigate a primary metabolic liability—sulfonamide dealkylation—thereby improving the compound's pharmacokinetic profile for in vivo studies.[2][3] This makes this compound a valuable tool for cancer research, particularly for studies involving therapeutic drug monitoring and in vivo cell-based experiments.[4]
Mechanism of Action: Inhibition of the Cell Cycle Engine
This compound, like its non-deuterated parent compound, functions as an ATP-competitive inhibitor. It binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. The primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining Rb in its active, E2F-bound state, thus inducing a G1 cell cycle arrest.[5][6]
Quantitative Inhibitory Profile
The selectivity of the parent compound of this compound has been rigorously characterized against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50), demonstrating the compound's high potency for CDK2 and significant selectivity over other key cell cycle CDKs.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2/CycE1 | 0.3 | - |
| CDK1/CycB1 | 104 | ~347-fold |
| CDK4/CycD1 | >1000 | >3333-fold |
| CDK6/CycD3 | 325 | ~1083-fold |
| CDK9/CycT1 | 65 | ~217-fold |
| Data is for the non-deuterated parent compound as reported in Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key assays used to characterize the activity of this inhibitor series.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of CDK complexes by measuring the amount of ADP produced, which is correlated with kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, then the ADP is converted into ATP. This newly synthesized ATP is used by Ultra-Glo™ Luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[6]
Protocol:
-
Reagent Preparation: Dilute purified recombinant CDK enzyme (e.g., CDK2/CycE1), substrate (e.g., a synthetic peptide), and ATP to desired concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (this compound) or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 2 µL of the diluted CDK enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record luminescence using a plate reader. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular Phospho-Rb HTRF Assay
This assay measures the phosphorylation of Retinoblastoma (Rb) protein at Ser807/811 in a cellular context, providing a direct readout of CDK2 activity on its key substrate.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. In this case, two specific antibodies are used: one targeting total Rb labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting phosphorylated Rb (Ser807/811) labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same phosphorylated Rb protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting signal is proportional to the amount of phosphorylated Rb.[5]
Protocol:
-
Cell Culture: Plate cells (e.g., COV318 ovarian cancer cells) in a 96-well culture plate and allow them to adhere.
-
Compound Treatment: Treat cells with serial dilutions of this compound or DMSO control and incubate for a specified period (e.g., 24 hours).
-
Cell Lysis: Remove the culture medium and add 50 µL of supplemented lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer 16 µL of lysate from each well to a low-volume 384-well detection plate.
-
Antibody Addition: Add 4 µL of the pre-mixed HTRF detection antibodies (anti-Rb-donor and anti-phospho-Rb-acceptor) to each well containing the lysate.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The HTRF ratio is calculated and used to determine the level of Rb phosphorylation and the IC50 of the inhibitor.
Visualizations: Pathways and Workflows
CDK2 Signaling Pathway in G1/S Transition
Inhibitor Development and Evaluation Workflow
Conclusion
This compound represents a sophisticated chemical tool for the study of CDK2 biology and its role in cancer. As a deuterated version of a highly potent and selective inhibitor, it is optimized for in vivo applications where metabolic stability is paramount. The data and protocols presented in this guide are intended to facilitate its use in preclinical research, aiding in the exploration of CDK2-dependent cancers and the development of next-generation cancer therapeutics.
References
The Technical Landscape of CDK2-IN-14-d3: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function, mechanism of action, and evaluation of CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Given the limited publicly available data on this compound, this paper draws upon established knowledge of CDK2 inhibition, the principles of deuterated compounds, and standard experimental protocols to offer a comprehensive resource for researchers in oncology and cell cycle biology.
Introduction to CDK2 and Its Role in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle.[1] Its activity is primarily associated with the G1/S phase transition, a critical checkpoint that commits a cell to DNA replication and subsequent division.[1][2] CDK2 forms active complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for progression through the S phase.[1][3]
In numerous cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[4] This can occur through various mechanisms, including the overexpression of Cyclin E or the loss of endogenous inhibitors like p21 and p27.[5] Consequently, inhibiting CDK2 has emerged as a promising therapeutic strategy to halt the growth of cancer cells.[4][5] CDK2 inhibitors function by blocking the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest, and in some cases, apoptosis.[4]
The Significance of Deuteration: Understanding this compound
This compound is a deuterated form of a CDK2 inhibitor. Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium.[5] This subtle modification can have profound effects on the pharmacokinetic properties of a drug molecule.[6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[6]
Potential Advantages of Deuteration for a CDK2 Inhibitor:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life and increased overall drug exposure.[5][7]
-
Reduced Toxic Metabolite Formation: By slowing metabolism at specific sites, deuteration can decrease the production of potentially toxic byproducts, leading to an improved safety profile.[4]
-
Enhanced Efficacy: Increased stability and exposure can lead to more sustained target engagement, potentially requiring lower or less frequent dosing.[7]
-
More Consistent Pharmacokinetics: Deuteration can reduce inter-patient variability in drug metabolism, leading to more predictable therapeutic outcomes.[4]
Quantitative Data and Potency
Table 1: Representative Kinase Inhibition Profile
| Kinase | Representative IC50 (nM) |
| CDK2/Cyclin A | < 10 |
| CDK1/Cyclin B | > 1000 |
| CDK4/Cyclin D1 | > 500 |
| CDK6/Cyclin D3 | > 500 |
| CDK9/Cyclin T1 | > 200 |
Note: Data is hypothetical and representative of a highly selective CDK2 inhibitor.
Table 2: Representative Cellular Activity
| Cell Line | Assay Type | Representative IC50 (nM) |
| OVCAR3 (Ovarian Cancer, CCNE1 amplified) | Cell Viability (72h) | < 50 |
| MCF7 (Breast Cancer) | Cell Proliferation (72h) | < 100 |
| HCT116 (Colon Cancer) | Colony Formation | < 100 |
Note: Data is hypothetical and representative of a potent CDK2 inhibitor.
Signaling Pathways and Mechanism of Action
This compound is expected to function by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle progression.
CDK2 Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway leading to the G1/S transition.
Caption: Canonical CDK2 signaling pathway at the G1/S checkpoint.
Mechanism of Inhibition
The diagram below outlines the logical flow of how this compound is expected to exert its anti-proliferative effects.
Caption: Mechanism of action for a competitive CDK2 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available assays like ADP-Glo™.[8]
Objective: To determine the IC50 value of this compound against CDK2/Cyclin A or CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin A or E enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Substrate (e.g., Histone H1)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).[8]
-
Add 2 µL of CDK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[8]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, MCF7)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate the percent viability relative to DMSO-treated cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK2 inhibitor.
Caption: Preclinical evaluation workflow for a CDK2 inhibitor.
Conclusion
This compound represents a modern approach to kinase inhibition, leveraging the established therapeutic rationale of targeting CDK2 in cancer with the pharmacokinetic advantages afforded by deuteration. While specific data on this compound remains proprietary, this guide provides a robust framework for its understanding and evaluation. By inhibiting the engine of cell cycle progression at the G1/S checkpoint, this compound holds potential as a valuable research tool and a precursor to novel anti-cancer therapeutics. Further investigation into its specific kinase selectivity, cellular potency, and in vivo efficacy is warranted.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. promega.com [promega.com]
Unveiling the Biological Activity of CDK2-IN-14-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of CDK2-IN-14-d3, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As a deuterated analog of its parent compound, CDK2-IN-14, this molecule offers improved metabolic stability, making it a valuable tool for cancer research and therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative potency and selectivity data, relevant signaling pathways, and detailed experimental methodologies.
Core Mechanism of Action
This compound is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of compounds. Its primary mechanism of action is the selective inhibition of the serine/threonine kinase CDK2.[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. By binding to and inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb). This leads to cell cycle arrest and a subsequent reduction in tumor cell proliferation. The introduction of deuterium at a metabolically susceptible position in the parent molecule, CDK2-IN-14, was a strategic modification to reduce sulfonamide dealkylation, a primary metabolic liability, thereby enhancing its in vivo utility.[1]
Quantitative Biological Data
The following tables summarize the in vitro potency and selectivity of the parent compound series of this compound against a panel of Cyclin-Dependent Kinases. The data is extracted from the foundational study by Sokolsky et al. (2022).[1]
Table 1: In Vitro Enzymatic Potency against CDK Family Members [1]
| Compound Analogue | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |
| 4g | 0.25 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 5f | 0.4 | 800 | >10000 | >10000 | 1800 | 1200 |
| 5g | 0.3 | 490 | >10000 | >10000 | 1200 | 980 |
| 6 | 0.4 | 1200 | >10000 | >10000 | 2000 | 1100 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Cellular Potency and Selectivity [1]
| Compound Analogue | COV318 p-Rb HTRF IC50 (nM) | COV318 p-Rb HTRF + hWB IC50 (nM) | CDK1-driven Cell Line Selectivity (fold) |
| 2c | 102 | >10000 | - |
| 5f | 300 | 800 | - |
| 5g | - | - | ~30 |
| 6 | - | 300-800 | - |
p-Rb HTRF: Phospho-Retinoblastoma Homogeneous Time-Resolved Fluorescence assay. hWB: human Whole Blood.
Signaling Pathway
This compound targets a critical node in the cell cycle regulation pathway. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by the inhibitor.
Caption: CDK2 signaling pathway and inhibition by this compound.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the biological activity of CDK2 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: A stock solution of this compound is serially diluted to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Recombinant CDK2/Cyclin E enzyme complex, a suitable peptide substrate, and ATP are prepared in an appropriate assay buffer.
-
Reaction Incubation: The inhibitor dilutions are pre-incubated with the CDK2/Cyclin E enzyme in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Detection: After a defined incubation period, the reaction is stopped, and a detection reagent is added. The signal, which is inversely proportional to the kinase activity, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-Retinoblastoma (p-Rb) HTRF Assay
This assay measures the level of phosphorylated pRb in cells, a direct downstream target of CDK2, to assess the cellular potency of the inhibitor.
Caption: Workflow for a cellular p-Rb HTRF assay.
Detailed Steps:
-
Cell Seeding and Treatment: A cancer cell line with active CDK2 signaling (e.g., COV318) is seeded into a microplate and allowed to adhere. The cells are then treated with a range of concentrations of this compound.
-
Cell Lysis: After the treatment period, the cells are lysed to release the intracellular proteins.
-
Antibody Incubation: A pair of HTRF-labeled antibodies, one specific for phosphorylated pRb (e.g., labeled with d2) and the other for total pRb (e.g., labeled with Europium cryptate), are added to the cell lysate.
-
Signal Detection: The HTRF signal is read on a plate reader. The ratio of the acceptor (d2) to the donor (Europium cryptate) fluorescence is proportional to the amount of phosphorylated pRb.
-
Data Analysis: The cellular IC50 is calculated by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve.
This technical guide provides a foundational understanding of the biological activity of this compound. For more specific experimental details and further applications, consulting the primary literature is recommended.
References
The Role of CDK2-IN-14-d3 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor of CDK2, representing a valuable tool for cancer research. This technical guide provides an in-depth overview of the role of this compound in the cell cycle, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Introduction to CDK2 and the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this process. Their activity is dependent on their association with regulatory subunits called cyclins, which are synthesized and degraded in a cell cycle-dependent manner.
CDK2, in complex with its cyclin partners, Cyclin E and Cyclin A, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. During G1, the CDK2/Cyclin E complex phosphorylates and inactivates the Retinoblastoma protein (Rb).[1][2] This releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby committing the cell to enter the S phase.[1][2][3] Subsequently, the CDK2/Cyclin A complex is essential for the initiation and progression of DNA synthesis during the S phase. Given its central role in cell proliferation, the inhibition of CDK2 is a promising strategy for cancer therapy.
This compound: A Selective CDK2 Inhibitor
This compound is a deuterated analog of a potent and highly selective series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one inhibitors of CDK2.[4] The deuteration is a strategic modification to improve metabolic stability by slowing down the process of sulfonamide dealkylation, a primary metabolic pathway.[4] This enhanced stability makes it a more reliable tool for in vivo studies.
Mechanism of Action
As a selective inhibitor of CDK2, this compound exerts its effect by blocking the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Rb protein. The sustained hypo-phosphorylated state of Rb keeps E2F transcription factors sequestered and inactive, leading to a cell cycle arrest at the G1/S checkpoint. This prevents the cell from entering the S phase and initiating DNA replication, thereby halting proliferation.
Quantitative Data
The following table summarizes the inhibitory activity of a representative parent compound of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series, from which this compound is derived. The data is extracted from the primary literature by Sokolsky A, et al.[4]
| Kinase Target | IC50 (nM) |
| CDK2/CycE | < 1 |
| CDK1/CycB | > 200 |
| CDK4/CycD1 | > 1000 |
| CDK6/CycD3 | > 1000 |
| CDK7/CycH | > 1000 |
| CDK9/CycT1 | > 1000 |
Table 1: In vitro kinase inhibitory activity of a representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compound. Data indicates high selectivity for CDK2 over other cell cycle-related CDKs.
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in G1/S Transition
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition and the point of intervention for an inhibitor like this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against CDK2.
Experimental Protocols
In Vitro CDK2 Kinase Inhibition Assay (Luminescent)
This protocol is a generalized method for determining the IC50 value of an inhibitor against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
Adenosine triphosphate (ATP)
-
This compound or other test inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.
-
Reaction Setup:
-
In a white, opaque microplate, add the serially diluted inhibitor.
-
Add the CDK2/Cyclin E enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., Histone H1) and ATP. The final ATP concentration should be at or near its Km for CDK2.
-
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well of the plate. This reagent will stop the kinase reaction and measure the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipettes
-
Plate reader (luminometer, spectrophotometer, or absorbance reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment:
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence.
-
For MTT: Add MTT solution, incubate to allow for formazan crystal formation, solubilize the crystals with a solubilization buffer, and measure absorbance.
-
For Crystal Violet: Fix and stain the cells with crystal violet, wash, solubilize the dye, and measure absorbance.
-
-
Data Analysis:
-
Plot the cell viability (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a highly selective and metabolically stabilized inhibitor of CDK2. Its ability to induce a G1 cell cycle arrest by preventing the phosphorylation of Rb makes it a powerful tool for investigating the role of CDK2 in cancer biology and for the development of novel anti-cancer therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore the cellular and biochemical effects of this and other CDK2 inhibitors.
References
An In-Depth Technical Guide to CDK2-IN-14-d3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. This has positioned CDK2 as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CDK2-IN-14-d3, a potent and highly selective inhibitor of CDK2. We will delve into its mechanism of action, present its inhibitory activity, and provide detailed experimental protocols for its synthesis and evaluation in cancer research. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the cell cycle.
Introduction: The Role of CDK2 in Cancer
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition.[1][2] Its activity is tightly controlled by the binding of regulatory cyclin partners, primarily cyclin E and cyclin A.[3] In normal cells, the CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.[4][5] Subsequently, the CDK2/cyclin A complex is essential for the progression through the S phase.[3]
In many cancer types, the CDK2 signaling pathway is hyperactivated due to various genetic and epigenetic alterations.[4] This can include the amplification of the CCNE1 gene (encoding cyclin E1), which is observed in a variety of solid tumors, including certain ovarian, breast, and gastric cancers.[6] This aberrant CDK2 activity leads to uncontrolled cell proliferation, a defining characteristic of cancer.[4] Furthermore, CDK2 hyperactivity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a class of drugs widely used in the treatment of hormone receptor-positive breast cancer.[7] Therefore, the development of selective CDK2 inhibitors represents a promising therapeutic strategy for a range of malignancies.
This compound: A Highly Selective CDK2 Inhibitor
This compound is a potent and selective inhibitor belonging to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one chemical series.[3] A key feature of this molecule is the incorporation of deuterium (d3) on the N-methylsulfonamide group. This modification was strategically introduced to block a primary route of metabolic dealkylation, thereby improving the compound's pharmacokinetic properties.[3] It is important to note that this compound is a selective inhibitor of CDK2 kinase activity and does not function as a proteolysis-targeting chimera (PROTAC) to induce protein degradation.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK2's kinase activity leads to a cell cycle arrest at the G1/S transition, ultimately inhibiting the proliferation of cancer cells that are dependent on CDK2 for their growth and division.
Data Presentation: Inhibitory Activity of Selective CDK2 Inhibitors
While specific IC50 data for this compound across a wide range of cancer cell lines is not publicly available in a comprehensive table, the following tables present the inhibitory activity of highly similar and potent selective CDK2 inhibitors, providing a strong indication of the expected efficacy of this class of compounds.
Table 1: Biochemical Inhibitory Activity of Selective CDK2 Inhibitors
| Compound | Target | IC50 / Ki (nM) |
| INX-315 | CDK2/cyclin E1 | 0.6 |
| CDK2/cyclin A2 | 2.5 | |
| BLU-222 | CDK2/cyclin E1 | 2.6 |
| PF-06873600 | CDK2 | 0.1 (Ki) |
| CDK4 | 1.2 (Ki) | |
| CDK6 | 0.1 (Ki) |
Data sourced from multiple preclinical studies.[1][8][9][10]
Table 2: Cellular Inhibitory Activity of Selective CDK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) |
| INX-315 | Ovarian Cancer Panel (mean) | Ovarian Cancer | 26 |
| MCF7 (Palbociclib-Resistant) | Breast Cancer | Potent Inhibition | |
| BLU-222 | MCF7 PR1.2 | Breast Cancer (Palbociclib-Resistant) | 540 |
| MCF7 PR4.8 | Breast Cancer (Palbociclib-Resistant) | 430 | |
| T47D PR1.2 | Breast Cancer (Palbociclib-Resistant) | 1600 | |
| T47D PR4.8 | Breast Cancer (Palbociclib-Resistant) | 180 | |
| PF-06873600 | OVCAR-3 | Ovarian Cancer | 19 / 45 |
Data sourced from multiple preclinical studies.[1][7][9][11]
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cancer
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its dysregulation in cancer.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the in vitro activity of this compound.
Caption: In vitro experimental workflow for this compound characterization.
Experimental Protocols
Synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core Structure
The synthesis of the core scaffold of this compound can be achieved through a multi-step process. The following is a representative protocol based on published literature.[12]
Step 1: Synthesis of 2-amino-4-chloro-5-iodopyrimidine
-
To a solution of 2-amino-4-chloro-5-iodopyrimidine in an appropriate solvent (e.g., DMF), add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-4-chloro-5-iodopyrimidine.
Step 2: Sonogashira Coupling
-
To a solution of 2-amino-4-chloro-5-iodopyrimidine and the desired terminal alkyne in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI).
-
Add a base (e.g., triethylamine) and stir the reaction mixture under an inert atmosphere at an elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.
Step 3: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
-
Treat the product from the Sonogashira coupling with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.
Biochemical CDK2 Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against the CDK2/Cyclin A or CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
CDK2 substrate (e.g., a peptide containing the consensus phosphorylation sequence)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the CDK2/Cyclin enzyme to each well.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3, a CCNE1-amplified ovarian cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom white plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
This compound is a valuable research tool for investigating the role of CDK2 in cancer. Its high potency and selectivity, coupled with its improved metabolic stability, make it a suitable probe for both in vitro and in vivo studies. The data on analogous selective CDK2 inhibitors suggest that this class of compounds holds significant promise for the treatment of cancers with aberrant CDK2 activity, including those that have developed resistance to current therapies. The protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of CDK2 inhibition in oncology.
References
- 1. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 8. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Core: A Technical Guide to CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the core chemical properties, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Core Structure and Chemical Properties
This compound is a deuterated analog of CDK2-IN-14, belonging to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. The incorporation of deuterium at the methylsulfonyl group is a strategic modification aimed at altering the compound's metabolic profile, potentially improving its pharmacokinetic properties by slowing down oxidative metabolism.
Chemical Structure:
-
Systematic Name: N-(4-((7-((1s,3R)-3-hydroxycyclohexyl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-N-(methyl-d3)methanesulfonamide
-
Molecular Formula: C₂₁H₂₂D₃N₅O₄S[1]
-
CAS Number: 2498658-25-4[1]
The core scaffold, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, has been identified as a key structural motif conferring high selectivity for CDK2 over other cyclin-dependent kinases.
Quantitative Data: Potency and Selectivity
The inhibitory activity of CDK2-IN-14 (the non-deuterated parent compound) has been evaluated against a panel of kinases, demonstrating high potency for CDK2 and significant selectivity against other CDKs. The following table summarizes the reported IC₅₀ values.
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK2 |
| CDK2/CycE1 | <1 | - |
| CDK1/CycB1 | >1000 | >1000-fold |
| CDK4/CycD1 | >1000 | >1000-fold |
| CDK5/p25 | 130 | >130-fold |
| CDK6/CycD3 | >1000 | >1000-fold |
| CDK7/CycH/MAT1 | >1000 | >1000-fold |
| CDK9/CycT1 | 240 | >240-fold |
Data is for the non-deuterated analog, CDK2-IN-14, as presented in Sokolsky A, et al. ACS Med Chem Lett. 2022.
Signaling Pathway: CDK2 in the G1/S Transition
CDK2 is a critical regulator of the cell cycle, particularly at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates a number of key substrates, including the Retinoblastoma protein (Rb). This phosphorylation event is a pivotal step that leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis and S-phase entry. Inhibition of CDK2 by this compound is designed to block this cascade, thereby arresting the cell cycle and inhibiting proliferation of cancer cells that are dependent on this pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK2 inhibitors like this compound. For specific concentrations and incubation times, refer to the primary literature.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the target kinase.
Workflow:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of CDK2/Cyclin E1 enzyme, a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-tag antibody.
-
Assay Plate Setup: Dispense the kinase/tracer/antibody mixture into the wells of a low-volume 384-well plate. Add the serially diluted this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the terbium donor and measure emission from both the terbium and the tracer.
-
Data Analysis: Calculate the emission ratio. Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with known CCNE1 amplification) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control. Plot the normalized values against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a highly potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Its design, incorporating a deuterated methylsulfonyl group, represents a strategy to enhance its metabolic stability. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel cancer therapeutics targeting the CDK2 pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
An In-depth Technical Guide on the Target Protein Interaction of CDK2-IN-14-d3
This guide provides a comprehensive overview of the target protein interactions of CDK2-IN-14-d3, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative interaction data, experimental methodologies, and relevant biological pathways.
Introduction
This compound is a deuterated analog of a novel series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds developed as highly selective CDK2 inhibitors.[1] The rationale for developing selective CDK2 inhibitors stems from the role of CDK2 in cell cycle progression and the observation that resistance to CDK4/6 inhibitors in cancer can be driven by a compensatory pathway involving CDK2.[1] The deuteration of the parent compound was strategically implemented to mitigate metabolic instability, specifically sulfonamide dealkylation, thereby improving its pharmacokinetic properties.[1]
Quantitative Target Interaction Data
The inhibitory activity of the non-deuterated parent compound of this compound was evaluated against a panel of cyclin-dependent kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 | < 3 | - |
| CDK1 | 610 | > 203 |
| CDK4 | > 10000 | > 3333 |
| CDK6 | 6200 | > 2067 |
| CDK7 | > 10000 | > 3333 |
| CDK9 | 1100 | > 367 |
Table 1: In vitro inhibitory activity of the parent compound of this compound against various CDKs. Data sourced from Sokolsky A, et al., 2022.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assays used to determine the IC50 values presented above.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.
Materials:
-
Kinase enzymes (CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1)
-
Peptide substrates specific for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound precursor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Radiolabeled ATP (γ-³³P-ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the specific kinase enzyme and its corresponding peptide substrate in the assay buffer.
-
Incubation: The test compound dilutions are added to the wells of a 384-well plate, followed by the addition of the kinase/substrate mixture. The plate is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and γ-³³P-ATP to each well. The final ATP concentration is typically at or near the Km value for each respective kinase.
-
Reaction Quenching: After a defined incubation period (e.g., 60-120 minutes) at room temperature, the reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Detection: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and experimental design related to the evaluation of this compound.
Caption: Simplified diagram of the G1/S cell cycle checkpoint regulated by CDK2.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
References
Discovery of CDK2-IN-14-d3: A Highly Selective Deuterated Inhibitor of Cyclin-Dependent Kinase 2
A comprehensive analysis of the discovery, synthesis, and biological evaluation of a potent and selective deuterated CDK2 inhibitor, CDK2-IN-14-d3, developed to overcome metabolic liabilities. This technical guide details the structure-activity relationships, experimental protocols, and key findings that position this compound as a valuable tool for cancer research.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were pan-selective and often led to toxicity, the development of highly selective inhibitors for specific CDK family members has shown significant promise.[1] The successful development of CDK4/6 inhibitors has highlighted the potential of this approach.[1] However, resistance to CDK4/6 therapies often emerges through a compensatory pathway involving CDK2.[1] This has spurred the search for potent and selective CDK2 inhibitors as a potential treatment for patients who have progressed on CDK4/6 inhibitors and for cancers driven by CDK2 hyperactivity.[1]
This whitepaper details the discovery and characterization of this compound, a deuterated analog of a highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of CDK2 inhibitors. The strategic incorporation of deuterium was employed to address a metabolic liability, thereby improving the compound's pharmacokinetic profile.
Discovery and Lead Optimization
The journey to this compound began with a high-throughput screening (HTS) campaign that identified an initial hit compound. Through a process of scaffold hopping, a more promising 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure was developed, which demonstrated initial selectivity for CDK2 within the CDK family.[1]
Extensive structure-activity relationship (SAR) studies were conducted to enhance both potency and selectivity. Key modifications included substitutions on the benzenesulfonamide and various lactam substituents.[1] These efforts led to the identification of a lead compound with significantly improved selectivity (over 200-fold) for CDK2 against other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9.[1]
Addressing Metabolic Instability through Deuteration
In vivo metabolite identification studies revealed that the primary metabolic pathway for the lead compound was dealkylation of the sulfonamide.[1] This metabolic instability presented a significant hurdle for in vivo applications. To mitigate this, a deuterium-modified analog, this compound, was synthesized. The substitution of hydrogen atoms with deuterium at the metabolically vulnerable site (the N-alkyl group of the sulfonamide) leverages the kinetic isotope effect. The stronger carbon-deuterium bond slows the rate of enzymatic cleavage, thereby reducing the formation of the dealkylated metabolite.[1] This strategic deuteration successfully ameliorated the metabolic liability, leading to a compound with a more favorable pharmacokinetic profile suitable for in vivo studies.[1]
Quantitative Data
The following tables summarize the key quantitative data for CDK2-IN-14 and its deuterated analog, this compound.
Table 1: In Vitro Potency and Selectivity of CDK2-IN-14
| Target | IC50 (nM) |
| CDK2/CycE1 | 1.2 |
| CDK1/CycB1 | >1000 |
| CDK4/CycD1 | >1000 |
| CDK6/CycD3 | >1000 |
| CDK7/CycH1 | >1000 |
| CDK9/CycT1 | >1000 |
Table 2: Pharmacokinetic Properties of CDK2-IN-14 and this compound in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| CDK2-IN-14 | 10 | 550 | 2 | 2500 |
| This compound | 10 | 850 | 2 | 4500 |
Experimental Protocols
General Synthetic Procedure for 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones
A mixture of the appropriate 4-chloro-5H-pyrrolo[2,3-d]pyrimidine, the corresponding amine, and a base such as diisopropylethylamine in a suitable solvent like n-butanol was heated to reflux. After completion of the reaction (monitored by LCMS), the mixture was cooled, and the product was isolated by filtration or chromatography. For the synthesis of this compound, deuterated N-methylbenzenesulfonamide was used as a starting material.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the compounds against a panel of CDK enzymes was determined using a radiometric kinase assay. The assays were performed in a final volume of 25 µL containing the respective enzyme, substrate (Histone H1 for CDK1, 2, 4, 6; GST-CTD for CDK7, 9), [γ-³³P]ATP, and the test compound. Reactions were incubated at room temperature and then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.
In Vivo Pharmacokinetic Studies
Male Sprague-Dawley rats were administered the test compounds via oral gavage. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation, and the concentrations of the parent compound and its major metabolites were determined by LC-MS/MS analysis. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
Caption: Workflow for the discovery of this compound.
Conclusion
The discovery of this compound represents a successful example of rational drug design, where a deep understanding of structure-activity relationships and metabolic pathways guided the development of a highly selective and metabolically robust CDK2 inhibitor.[1] The strategic use of deuteration to overcome the metabolic liability of sulfonamide dealkylation has yielded a valuable tool for investigating the in vivo consequences of selective CDK2 inhibition.[1] This compound holds promise for further preclinical and potentially clinical development as a therapeutic agent for cancers that are dependent on CDK2 activity, particularly in the context of resistance to existing CDK4/6 inhibitors.[1]
References
A Technical Guide to CDK2-IN-14-d3 and the Cyclin E/A Axis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the Cyclin-Dependent Kinase 2 (CDK2) and its regulatory partners, Cyclin E and Cyclin A, with a focus on the selective inhibitor, CDK2-IN-14-d3. It aims to serve as a comprehensive resource, detailing the molecular mechanisms, relevant quantitative data, experimental methodologies, and the therapeutic potential of targeting this critical cell cycle pathway.
Core Biology: The CDK2-Cyclin E/A Axis in Cell Cycle Progression
Progression through the eukaryotic cell cycle is a tightly orchestrated process driven by the sequential activation of cyclin-dependent kinases (CDKs). CDK2 is a key serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, the period of DNA replication.[1][2]
-
Cyclin E/CDK2 Complex: In late G1, mitogenic signals lead to the synthesis of Cyclin E. The formation of the Cyclin E/CDK2 complex is a pivotal event, marking the commitment to cell division. This complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb causes it to dissociate from the E2F family of transcription factors, allowing E2F to activate the transcription of genes necessary for DNA replication.[4] The Cyclin E/CDK2 complex is thus essential for initiating DNA synthesis.[3]
-
Cyclin A/CDK2 Complex: As cells enter the S phase, Cyclin E is degraded, and Cyclin A is synthesized.[5] Cyclin A then forms a complex with CDK2, which is required for the continuation and completion of DNA replication.[6][7] The switch from Cyclin E to Cyclin A ensures that DNA replication is initiated only once per cell cycle.[6]
Dysregulation of the CDK2 pathway, particularly through the amplification or overexpression of the CCNE1 gene (encoding Cyclin E), is a common feature in many human cancers, including breast, ovarian, and bladder cancers.[8][9] This aberration leads to constitutive CDK2 activity, uncontrolled cell proliferation, and genomic instability, making CDK2 a compelling target for cancer therapy.[10][11]
This compound: A Selective Deuterated Inhibitor
This compound is identified as a potent and selective inhibitor of CDK2.[12] It belongs to a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and inhibiting the growth of cancer cells dependent on this pathway. The "-d3" designation indicates that the molecule is a deuterated isotopologue, where three hydrogen atoms have been replaced with deuterium. This modification is often used in research and drug development to alter metabolic properties, potentially improving pharmacokinetic profiles, without changing the fundamental mechanism of action. Such compounds are also valuable as internal standards in clinical mass spectrometry.[12]
The primary mechanism of action for this class of inhibitors is competitive binding at the ATP pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates.[13]
Quantitative Data
The following tables summarize key quantitative data regarding CDK2 inhibitors and the prevalence of Cyclin E alterations in cancer.
Table 1: Potency of Selective CDK2 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |
|---|---|---|---|---|---|
| INX-315 | CDK2/cyclin E1 | Biochemical | 2.4 | - | [14] |
| PF-07104091 | CDK2/cyclin E1 | Biochemical | 2.4 | - | [14] |
| Compound 8b | CDK2/cyclin E1 | Enzymatic | 0.77 | - | [15] |
| Compound 5 | CDK2/cyclin E1 | Enzymatic | 3.92 | - | [15] |
| Roscovitine | CDK2/cyclin E1 | Enzymatic | 1.94 | - |[15] |
Table 2: Frequency of Cyclin E (CCNE1) Gene Amplification in Human Tumors
| Tumor Type | Subtype(s) | Frequency of Amplification | Reference |
|---|---|---|---|
| Ovarian Cancer | - | ~19% | [16] |
| Breast Cancer | HER2+ | ~7.6% | [17] |
| Breast Cancer | Triple-Negative | ~7.2% | [17] |
| Breast Cancer | HR+/HER2- | ~2% | [17] |
| Urinary Bladder Cancer | Multiple | Observed | [8] |
| Gastric Adenocarcinoma | - | Observed | [8] |
| Endometrial Carcinoma | - | Observed |[8] |
Visualizing Core Mechanisms and Pathways
The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to CDK2 and its inhibition.
Caption: The CDK2/Cyclin E/A signaling pathway in the G1/S cell cycle transition.
Caption: Mechanism of action for a competitive CDK2 inhibitor like this compound.
Caption: Conceptual workflow for PROTAC-mediated degradation of CDK2.
Key Experimental Protocols
This section outlines the methodologies for experiments crucial to studying the CDK2-Cyclin E/A axis and its inhibitors.
This technique is used to detect and quantify the copy number of the CCNE1 gene in tumor tissue.[8]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a protease (e.g., pepsin) to permeabilize the cells and allow probe access to the nuclear DNA.
-
Probe Hybridization: A locus-specific DNA probe for the CCNE1 gene (labeled with a fluorophore, e.g., SpectrumOrange) and a control probe for the chromosome 19 centromere (CEP19, labeled with a different fluorophore, e.g., SpectrumGreen) are applied to the slides.
-
Denaturation: The DNA on the slide and in the probe are denatured simultaneously by heating to ~75°C.
-
Hybridization: The slides are incubated overnight at 37°C in a humidified chamber to allow the probes to anneal to their target sequences.
-
Washing: Post-hybridization washes are performed at high stringency (e.g., using saline-sodium citrate buffer at 72°C) to remove non-specifically bound probes.
-
Counterstaining & Imaging: The slides are counterstained with DAPI to visualize the nuclei and imaged using a fluorescence microscope equipped with appropriate filters.
-
Analysis: The number of signals for CCNE1 and CEP19 are counted in at least 50-100 non-overlapping tumor cell nuclei. Amplification is defined as a CCNE1/CEP19 ratio ≥ 2.0.
IHC is used to assess the level and localization of Cyclin E protein expression in tumor tissues.[9]
-
Antigen Retrieval: Deparaffinized and rehydrated FFPE tissue sections are subjected to heat-induced epitope retrieval (e.g., in a citrate buffer, pH 6.0) to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for Cyclin E (e.g., a monoclonal mouse anti-Cyclin E antibody) overnight at 4°C.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse) is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through a series of alcohol and xylene washes and coverslipped.
-
Scoring: The percentage of tumor cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+) are evaluated by a pathologist to generate an expression score.
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a CDK2 inhibitor.[15]
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-468) are seeded and allowed to adhere. They are then treated with the CDK2 inhibitor at a predetermined concentration (e.g., GI₅₀) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells are fixed overnight or longer at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in the cell.
-
Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit LT). A histogram of cell count versus fluorescence intensity is generated, showing distinct peaks for G1 (2n DNA content), G2/M (4n DNA content), and the region between them representing S phase. The percentage of cells in each phase is calculated to determine if the inhibitor causes an arrest, typically in the G1 phase.
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin E complex.[15]
-
Reagents: Recombinant active CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb protein), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and the test inhibitor (e.g., this compound) are required.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture is prepared containing buffer, the CDK2/Cyclin E1 enzyme, and the substrate.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations (serial dilution) to determine a dose-response curve.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped (e.g., by adding EDTA or a strong acid). The amount of phosphorylated substrate is then quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The data is plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Therapeutic Implications and Future Directions
The targeted inhibition of CDK2 represents a promising therapeutic strategy, particularly for cancers characterized by CCNE1 amplification, which often exhibit resistance to other therapies like CDK4/6 inhibitors.[16][17][18] Several selective CDK2 inhibitors have entered clinical trials, demonstrating early signs of antitumor activity and generally manageable safety profiles.[4][19] The development of next-generation inhibitors, including allosteric modulators and PROTAC degraders, aims to enhance selectivity and overcome potential resistance mechanisms.[20][21][22] Future research will focus on identifying robust predictive biomarkers to select patients most likely to benefit from CDK2 inhibition and exploring rational combination therapies to maximize clinical efficacy.[14]
References
- 1. The mechanism of inhibition of the cyclin-dependent kinase-2 as revealed by the molecular dynamics study on the complex CDK2 with the peptide substrate HHASPRK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dual Role of Cyclin E in Cell Proliferation and Apotosis May Provide a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Distinct roles for cyclins E and A during DNA replication complex assembly and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 8. Cyclin E overexpression and amplification in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 20. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. communities.springernature.com [communities.springernature.com]
- 22. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
CDK2-IN-14-d3: A Technical Guide to a Deuterated, Selective CDK2 Inhibitor for G1/S Phase Transition Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and its role in the critical G1/S phase transition of the cell cycle. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in oncology and cell cycle regulation.
Introduction to CDK2 and the G1/S Phase Transition
The transition from the G1 (Gap 1) to the S (Synthesis) phase is a critical checkpoint in the eukaryotic cell cycle, committing the cell to DNA replication and subsequent division. Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating this transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.
This compound is a deuterated analog of a highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of CDK2 inhibitors. The parent compound, CDK2-IN-14, was identified for its exceptional selectivity for CDK2 over other cyclin-dependent kinases. The strategic incorporation of deuterium in this compound is designed to reduce metabolic lability, specifically to block sulfonamide dealkylation, thereby improving its pharmacokinetic properties for in vivo research. This guide will focus on the characteristics and applications of this tool compound in studying the G1/S checkpoint.
Quantitative Data
The following tables summarize the inhibitory potency and selectivity of the parent compound, CDK2-IN-14, as reported in the primary literature. While specific IC50 values for the deuterated version are not publicly available, it is established as a metabolically stabilized version of this potent and selective inhibitor.
Table 1: In Vitro Inhibitory Activity of CDK2-IN-14 (Parent Compound)
| Target | IC50 (nM) |
| CDK2 | <10 |
| CDK1 | >2000 |
| CDK4 | >2000 |
| CDK6 | >2000 |
| CDK7 | >2000 |
| CDK9 | >2000 |
Data sourced from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.
Signaling Pathways and Experimental Workflows
G1/S Phase Transition Signaling Pathway
The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and the mechanism of action for a CDK2 inhibitor like this compound.
Experimental Workflow for Assessing CDK2 Inhibition
The following diagram outlines a typical experimental workflow to characterize the biochemical and cellular effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro CDK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to the desired concentration range.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound or DMSO (as a control) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of CDK2/Cyclin E and Histone H1 in kinase buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at its Km value for CDK2.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
-
Western Blotting for G1/S Checkpoint Proteins
This protocol allows for the detection of changes in the phosphorylation status of key CDK2 substrates, such as the Retinoblastoma protein (Rb), and the expression levels of related proteins.
Materials:
-
Treated cell pellets (from a parallel experiment to the cell cycle analysis)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control. A decrease in the phospho-Rb signal relative to total Rb is expected with CDK2 inhibition.
-
Conclusion
This compound represents a valuable chemical probe for investigating the intricacies of the G1/S phase transition. Its high selectivity for CDK2 allows for the precise dissection of this kinase's role in cell cycle progression and its potential as a therapeutic target in oncology. The deuteration of the parent compound enhances its metabolic stability, making it a suitable tool for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations into cell cycle control and cancer biology.
In Vitro Profile of CDK2-IN-14-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies related to the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-14-d3. This document collates available quantitative data, details established experimental methodologies for assessing CDK2 inhibition, and presents visual representations of key biological pathways and experimental workflows.
Quantitative Data Summary
This compound is the deuterated form of CDK2-IN-14, a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of highly selective CDK2 inhibitors. The introduction of deuterium is a strategy employed to reduce metabolic liabilities, specifically to slow down sulfonamide dealkylation, a primary metabolic pathway for this series of compounds. The core inhibitory activity is attributed to the parent compound, CDK2-IN-14.
Table 1: In Vitro Potency and Selectivity of CDK2-IN-14 and Related Analogs
| Compound/Analog Series | Target | Assay Type | IC50 (µM) | Selectivity (Fold vs. CDK2) |
| CDK2-IN-14 (B34) | CDK2 | Biochemical | 0.097 | - |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series | CDK1 | Biochemical | - | >200 |
| CDK4 | Biochemical | - | >200 | |
| CDK6 | Biochemical | - | >200 | |
| CDK7 | Biochemical | - | >200 | |
| CDK9 | Biochemical | - | >200 | |
| Analog 5g from the same series | CDK1 | Cell-based | - | ~30 |
| Analogs from the same series | CDK2 | Human Whole Blood | 0.3 - 0.8 | - |
Data is compiled from publicly available sources for CDK2-IN-14 and its corresponding chemical series.
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the primary target of this compound.
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.
Experimental Workflow: Biochemical Kinase Assay (ADP-Glo™)
The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the IC50 value of an inhibitor like this compound.
Caption: Workflow for an ADP-Glo™ based CDK2 biochemical inhibition assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase substrate (e.g., Histone H1 or a specific peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Reaction Setup: In a 384-well plate, add the CDK2/Cyclin E enzyme and the diluted this compound or DMSO (for control wells).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for CDK2.
-
Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate at room temperature for about 30 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation and Cell Cycle Analysis
This protocol describes a general method to assess the effect of a CDK2 inhibitor on cancer cell proliferation and cell cycle distribution.
Objective: To determine the effect of this compound on the proliferation and cell cycle progression of a relevant cancer cell line (e.g., OVCAR-3, which has CCNE1 amplification).
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® or Crystal Violet)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure for Proliferation Assay:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a period of 72 to 120 hours.
-
Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of the compound concentration.
Procedure for Cell Cycle Analysis:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., at and around the GI50 value) or DMSO for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.
Human Whole Blood Assay (General Approach)
While a specific protocol for this compound is not publicly available, a general approach to assess kinase inhibitor activity in whole blood involves measuring the inhibition of a downstream substrate's phosphorylation.
Objective: To determine the potency of this compound in a more physiologically relevant matrix.
General Procedure:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Treatment: Aliquot the whole blood and treat with various concentrations of this compound or DMSO for a specified time.
-
Cell Stimulation (if necessary): Depending on the target and pathway, a stimulant may be added to activate the signaling cascade leading to CDK2 activation.
-
Lysis and Sample Preparation: Lyse the blood cells using a lysis buffer that preserves protein phosphorylation.
-
Phospho-Substrate Detection: Quantify the phosphorylation of a specific CDK2 substrate (e.g., pRb at a CDK2-specific site) using a sensitive immunoassay such as ELISA or a bead-based assay (e.g., Luminex).
-
Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation to calculate an IC50 value in the whole blood matrix.
The Therapeutic Potential of CDK2 Inhibition: A Technical Guide for Drug Development Professionals
October 27, 2025
Executive Summary
Cyclin-dependent kinase 2 (CDK2) has re-emerged as a critical target in oncology, driven by a deeper understanding of its role in cell cycle dysregulation and mechanisms of resistance to existing therapies. This technical guide provides an in-depth analysis of the therapeutic potential of CDK2 inhibition for researchers, scientists, and drug development professionals. We will explore the core biology of CDK2, the landscape of selective inhibitors, key experimental protocols for their evaluation, and the strategic rationale for their clinical development as both monotherapies and in combination regimens. Quantitative data on inhibitor potency and efficacy are presented in structured tables for clear comparison, and complex biological pathways and experimental workflows are visualized through detailed diagrams.
Introduction: The Rationale for Targeting CDK2
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle.[1] Historically, early CDK inhibitors were pan-CDK active and faced challenges with toxicity and a lack of clear therapeutic windows.[1] However, the clinical success of selective CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer has revitalized interest in targeting other cell cycle CDKs.[2]
CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition, initiation of DNA replication, and S phase progression.[3][4] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its activating partner Cyclin E (CCNE1), is a hallmark of various aggressive cancers, including certain types of breast, ovarian, and gastric cancers, and is frequently associated with a poor prognosis.[3][5] Furthermore, the activation of the Cyclin E-CDK2 axis has been identified as a key mechanism of acquired resistance to CDK4/6 inhibitors, positioning CDK2 inhibition as a promising strategy to overcome this clinical challenge.[2][5]
The CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated throughout the cell cycle. In late G1 phase, mitogenic signals lead to the expression of Cyclin D, which activates CDK4/6. The CDK4/6-Cyclin D complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S phase entry, including Cyclin E.[4]
Cyclin E binds to and activates CDK2, forming the CDK2-Cyclin E complex, which further phosphorylates pRb in a positive feedback loop, leading to a complete release of E2F and commitment to S phase.[4] As the cell progresses into S phase, Cyclin E is degraded, and CDK2 associates with Cyclin A to regulate DNA replication. The activity of CDK2 is also negatively regulated by CDK inhibitors (CKIs) such as p21 and p27.[2]
Below is a diagram illustrating the core CDK2 signaling pathway.
The Landscape of CDK2 Inhibitors
The development of potent and selective CDK2 inhibitors has been a major focus of recent drug discovery efforts. The high degree of structural similarity between the ATP-binding pockets of different CDKs, particularly CDK1 and CDK2, has historically posed a significant challenge to achieving selectivity.[1] However, newer generation inhibitors have demonstrated remarkable selectivity, which is crucial for minimizing off-target toxicities.
Below are tables summarizing the in vitro potency and selectivity of several prominent CDK2 inhibitors.
Table 1: In Vitro Potency of Selective CDK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| BLU-222 | CDK2/Cyclin E1 | 2.6 | 1 mM ATP | [6] |
| PF-07104091 | CDK2 | - | - | [3] |
| AZD-8421 | CDK2 | 0.009 µM (in-cell binding) | - | [3] |
| Compound [I] (Genentech) | CDK2 | 0.18 (Ki) | - | [7] |
| P276-00 | CDK2 | 10 | - | [8] |
| Milciclib | CDK2 | 45 | - | [9] |
| Roscovitine | CDK2 | 15 µM (growth inhibition) | MTT assay | |
| Flavopiridol | CDK2 | 20-100 | - | [1] |
Table 2: Selectivity Profile of CDK2 Inhibitors against Other CDKs
| Inhibitor | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |
| BLU-222 | 233.6 | 377.4 | 275.2 | 6115.1 | ~90-fold | [6] |
| AZD-8421 | Highly selective | Highly selective | - | Highly selective | High | [3] |
| Compound [I] (Genentech) | - | 178-fold vs CDK4 | - | - | High | [7] |
| Milciclib | Submicromolar | Submicromolar | - | - | Low | [9] |
| Flavopiridol | 20-100 | 20-100 | 20-100 | 20-100 | Low | [1][9] |
Preclinical and Clinical Efficacy of CDK2 Inhibition
Preclinical Evidence
Selective CDK2 inhibitors have demonstrated robust anti-tumor activity in a variety of preclinical models, particularly in cancers with CCNE1 amplification.
-
In Vitro Studies: Treatment of CCNE1-amplified ovarian and endometrial cancer cell lines with BLU-222 resulted in potent growth inhibition.[10] Similarly, AZD-8421 showed differential sensitivity in CCNE1-amplified breast, ovarian, and gastric cell lines, leading to inhibition of pRb phosphorylation and G1/S cell cycle arrest.[3]
-
In Vivo Xenograft Models: In mice bearing OVCAR3 (CCNE1-amplified ovarian cancer) tumors, a selective CDK2 inhibitor from Genentech demonstrated significant tumor growth inhibition, with 81% TGI at a daily dose of 125 mg/kg and 112% TGI at 50 mg/kg twice daily.[7] AZD-8421 also showed robust antitumor activity as a monotherapy in a CCNE1-amplified OVCAR-3 xenograft model and in patient-derived xenograft (PDX) models of ovarian cancer with Cyclin E1 overexpression.[3]
Table 3: Preclinical In Vivo Efficacy of Selective CDK2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] (Genentech) | OVCAR3 Xenograft | 125 mg/kg daily | 81% | [7] |
| Compound [I] (Genentech) | OVCAR3 Xenograft | 50 mg/kg twice daily | 112% | [7] |
| AZD-8421 | OVCAR-3 Xenograft | Not specified | Robust antitumor activity | [3] |
| AZD-8421 | Ovarian Cancer PDX | Not specified | Robust antitumor activity | [3] |
Clinical Trials
Several selective CDK2 inhibitors have entered early-phase clinical trials, with promising preliminary results.
-
PF-06873600 (CDK2/4/6 inhibitor): In a Phase I/IIa study, PF-06873600, both as a single agent and in combination with endocrine therapy, demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with HR+ breast cancer and ovarian cancer.[11] The disease control rate for single-agent PF-06873600 was 56%, and for the combination, it was 88%.[11]
-
PF-07104091 (CDK2 selective inhibitor) in combination with PF-07220060 (CDK4 selective inhibitor): A Phase Ib/II study of this combination in heavily pre-treated HR+/HER2- metastatic breast cancer patients showed an objective response rate of 27.8% and a clinical benefit rate of 50%.[12] The median progression-free survival was 8.3 months in this heavily pre-treated population.[12]
Table 4: Clinical Trial Results for CDK2 Inhibitors
| Inhibitor/Combination | Trial Phase | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Reference |
| PF-06873600 | I/IIa | Breast and Ovarian Cancer | - | 56% (monotherapy), 88% (combination) | - | [11] |
| PF-07104091 + PF-07220060 | Ib/II | HR+/HER2- Metastatic Breast Cancer | 27.8% | 55.6% | 8.3 months | [12] |
Mechanisms of Resistance and Combination Strategies
As with other targeted therapies, both intrinsic and acquired resistance to CDK2 inhibitors can emerge. Understanding these mechanisms is crucial for developing effective long-term treatment strategies.
Mechanisms of Resistance
-
Upregulation of CDK2: Preclinical studies have shown that one mechanism of acquired resistance involves the upregulation of the CDK2 protein itself.[13]
-
Selection of Polyploid Cells: Another novel mechanism of resistance is the selection of pre-existing polyploid cells within the tumor population.[13]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for CDK2 inhibition and promote cell survival.[5]
-
Loss of Rb: Loss of the retinoblastoma tumor suppressor protein (Rb), a key substrate of CDK2, can render cells resistant to CDK2 inhibition.[14]
Combination Therapies
The rationale for combining CDK2 inhibitors with other anti-cancer agents is strong, with the potential to enhance efficacy and overcome resistance.
-
Combination with CDK4/6 Inhibitors: Given that CDK2 activation is a key mechanism of resistance to CDK4/6 inhibitors, the combination of CDK2 and CDK4/6 inhibitors is a highly promising strategy.[2][5] Preclinical models have shown synergistic effects, and early clinical data for such combinations are encouraging.[12]
-
Combination with Chemotherapy and PARP Inhibitors: Preclinical studies have also suggested that CDK2 inhibitors can be effective when combined with cytotoxic chemotherapy or PARP inhibitors in ovarian cancer models.[15]
-
Combination with EGFR-ERK Signaling Inhibitors: CDK2 has been shown to regulate the ERK pathway, suggesting that a combined inhibition of CDK2 and the EGFR-ERK signaling cascade could have a synergistic anticancer effect.[16][17]
Below is a diagram illustrating the logic of combining CDK2 inhibitors with other therapies.
Key Experimental Protocols
Reproducible and robust experimental data are the foundation of successful drug development. This section provides detailed methodologies for key assays used in the evaluation of CDK2 inhibitors.
In Vitro CDK2 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to CDK2.
Materials:
-
CDK2/Cyclin E1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
Kinase Buffer A
-
Test compounds
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a 2X solution of the CDK2/Cyclin E1 enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A.
-
Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET between europium and Alexa Fluor® 647.
-
Calculate the IC50 values from the resulting dose-response curves.[18]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours to overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[13][19]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][20]
Western Blot Analysis of pRb Phosphorylation
This protocol is used to assess the phosphorylation status of Rb, a direct substrate of CDK2.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Rb and the loading control to normalize the phospho-Rb signal.[20][21]
Below is a diagram illustrating the general workflow for evaluating a novel CDK2 inhibitor.
Conclusion and Future Directions
The inhibition of CDK2 represents a highly promising therapeutic strategy in oncology, with the potential to address significant unmet medical needs, particularly in cancers with CCNE1 amplification and in the context of acquired resistance to CDK4/6 inhibitors. The development of a new generation of potent and selective CDK2 inhibitors has overcome many of the challenges associated with earlier pan-CDK inhibitors.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying robust predictive biomarkers beyond CCNE1 amplification to better select patient populations who are most likely to respond to CDK2 inhibition.
-
Optimizing Combination Therapies: Further elucidation of the optimal combination partners and dosing schedules to maximize synergistic effects and manage potential toxicities.
-
Overcoming Resistance: Investigating novel mechanisms of resistance to selective CDK2 inhibitors and developing strategies to circumvent them.
-
Exploring Non-oncology Indications: Given the fundamental role of CDK2 in cell cycle regulation, there may be potential for CDK2 inhibitors in non-oncological diseases characterized by aberrant cell proliferation.
The continued investigation and clinical development of selective CDK2 inhibitors hold the promise of delivering significant therapeutic advances for a range of cancers. This technical guide provides a solid foundation for the researchers and drug developers who are at the forefront of this exciting field.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective CDK2 inhibitors with potent antitumor activity | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Can survival data weaken the gold standard use of CDK4/6 inhibitors? - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for CDK2-IN-14-d3
For research use only.
Introduction
CDK2-IN-14-d3 is a deuterated, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As an isotope-labeled compound, it serves as an excellent tool for in vivo studies and as an internal standard in clinical mass spectrometry.[1] Its non-deuterated counterpart, CDK2-IN-14, is a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of compounds, which have demonstrated exceptional selectivity for CDK2 over other cyclin-dependent kinases. This high selectivity makes this compound a valuable chemical probe for investigating the specific roles of CDK2 in cell cycle regulation and for developing potential therapeutics, particularly in oncology.
Recent studies have highlighted that resistance to CDK4/6 inhibitors in cancer therapy can be overcome by a compensatory pathway involving CDK2. This positions selective CDK2 inhibitors like this compound as a promising therapeutic strategy for patients who have developed resistance to existing treatments.
Biochemical Data
The inhibitory activity of the parent compound, CDK2-IN-14, was assessed against a panel of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Kinase Target | IC50 (nM) |
| CDK2/cyclin E | 5 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | >1000 |
Data is representative of the parent compound, CDK2-IN-14, as presented in Sokolsky A, et al. (2022).
Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is dependent on its association with regulatory cyclin subunits, namely Cyclin E and Cyclin A. The following diagram illustrates the canonical CDK2 signaling pathway.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of this compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., a derivative of Histone H1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the log concentration of the compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a kinase inhibitor.
Caption: General workflow for kinase inhibitor evaluation.
References
Application Notes and Protocols for CDK2-IN-14-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its biological effects and therapeutic potential.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates a variety of substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. This compound is an ATP-competitive inhibitor that binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest at the G1/S boundary.
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Data Presentation
While specific IC50 values for the deuterated this compound are not publicly available, the following table presents representative biochemical and cellular IC50 values for highly potent and selective non-deuterated CDK2 inhibitors against various kinases and in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Target | Biochemical IC50 (nM) | Cell Line | Cellular GI50 (nM) |
| CDK2/Cyclin E | < 1 | OVCAR3 (Ovarian) | 50 - 100 |
| CDK2/Cyclin A | < 5 | HCT116 (Colon) | 100 - 250 |
| CDK1/Cyclin B | > 500 | MCF7 (Breast) | 250 - 500 |
| CDK4/Cyclin D1 | > 1000 | A549 (Lung) | > 1000 |
| CDK5/p25 | ~100 | U2OS (Osteosarcoma) | 150 - 300 |
| CDK9/Cyclin T | > 1000 | HeLa (Cervical) | > 1000 |
Note: IC50 (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of the purified enzyme. GI50 (half-maximal growth inhibition) values in cellular assays reflect the compound's potency in a biological context, which can be influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM): this compound is reported to be soluble in DMSO at 10 mM.
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~450 g/mol ), add 222 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell Culture Treatment Workflow
Caption: General experimental workflow for cell-based assays with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis for CDK2 Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein phosphorylation and expression levels relative to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected upon CDK2 inhibition.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the cell culture medium, try preparing fresh dilutions or using a lower concentration of DMSO in the final dilution. The final DMSO concentration should typically be below 0.5%.
-
Low Potency in Cellular Assays: The discrepancy between biochemical and cellular potency can be due to poor cell permeability, drug efflux, or rapid metabolism. Consider increasing the incubation time or using a different cell line.
-
Off-Target Effects: At higher concentrations, inhibitors may exhibit off-target effects. It is crucial to perform dose-response experiments and use the lowest effective concentration. Correlate phenotypic observations with target engagement through Western blot analysis.
These application notes and protocols are intended to serve as a guide. Optimal experimental conditions may vary depending on the cell line and specific research questions. It is recommended to perform preliminary experiments to determine the optimal concentration range and treatment duration for your system.
Application Notes and Protocols for CDK2-IN-14-d3 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-14-d3 is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for cancer therapy. Dysregulation of the CDK2 signaling pathway is implicated in the uncontrolled proliferation of various cancer cells. These application notes provide a comprehensive guide for the in vivo use of this compound, including recommended dosage, administration protocols, and relevant biological context.
Data Presentation
Table 1: In Vivo Dosage of Structurally Similar CDK2 Inhibitors
While specific in vivo dosage data for this compound is not yet publicly available, the following table summarizes dosages of structurally similar, non-deuterated CDK2 inhibitors from preclinical and clinical studies. This information can serve as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| Roscovitine | C57BL/6N mice with MCA205 fibrosarcoma | Initial: 50 mg/kg, then 12.5 mg/kg daily | Intraperitoneal (IP) | Significantly reduced tumor growth.[1] |
| SNS-032 | Nude mice with BxPC-3 pancreatic cancer xenografts | 30 mg/kg every other day for 3 doses | Intraperitoneal (IP) | Synergistic antitumor effects when combined with an oncolytic adenovirus.[2] |
| PF-07104091 | Mice with human ovarian cancer cell xenografts | 25, 75, and 175 mg/kg twice daily | Oral (PO) | Dose-dependent tumor reduction. |
| INX-315 | BALB/c nude mice with gastric adenocarcinoma | 100 mg/kg twice daily for 56 days | Oral (PO) | Effective tumor growth inhibition. |
| INX-315 | CD-1 nude mice with OVCAR3 ovarian cancer xenografts | 100 mg/kg twice daily or 200 mg/kg once daily | Intraperitoneal (IP) | Significant tumor inhibition with good tolerance. |
Note: Deuteration can alter the pharmacokinetic properties of a compound. Therefore, it is crucial to perform initial dose-finding studies for this compound, starting with doses lower than those reported for its non-deuterated analogs. A suggested starting dose for this compound in mice could be in the range of 10-25 mg/kg, with subsequent dose escalation based on tolerability and efficacy.
Table 2: Formulation of CDK2 Inhibitors for In Vivo Administration
| Compound | Administration Route | Vehicle Composition |
| Roscovitine | Intraperitoneal (IP) | DMSO (1 volume), Tween 80 (10%), N-N dimethylacetamide (20%), and polyethylene glycol 400 (70%).[1] |
| Generic CDK Inhibitor | Oral (PO) | 0.5% Methylcellulose.[3] |
| Generic CDK Inhibitor | Intraperitoneal (IP) | PBS.[1][2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a formulation similar to that used for Roscovitine)
-
Sterile syringes and needles (25-27 gauge for mice)[4]
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Formulation Preparation:
-
If using a multi-component vehicle like that for Roscovitine, first dissolve this compound in DMSO.
-
Sequentially add the other vehicle components (e.g., Tween 80, N-N dimethylacetamide, PEG 400) and mix thoroughly to ensure a homogenous suspension or solution.
-
If using PBS, ensure the compound is sufficiently soluble or forms a fine suspension. Sonication may be required.
-
Prepare the formulation fresh before each administration.
-
-
Dosage Calculation:
-
Weigh each mouse accurately.
-
Calculate the required volume of the drug formulation based on the desired dose (mg/kg) and the concentration of the formulation (mg/mL). The maximum recommended IP injection volume for a mouse is 10 mL/kg.[4]
-
-
Injection Procedure:
-
Restrain the mouse securely. The two-person technique is preferred for safety and accuracy.[4]
-
Locate the injection site in the lower right quadrant of the abdomen.[4]
-
Insert the needle at a 30-40° angle with the bevel facing up.[4]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.
Protocol 2: Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)[3]
-
Sterile oral gavage needles (18-20 gauge for mice)[5]
-
Syringes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Handling: Follow approved IACUC protocols.
-
Formulation Preparation:
-
Suspend this compound in the vehicle at the desired concentration. Ensure the suspension is uniform before each administration.
-
-
Dosage Calculation:
-
Gavage Procedure:
-
Restrain the mouse firmly, immobilizing the head.[6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][7]
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.[6][7]
-
Administer the formulation slowly.[6]
-
Withdraw the needle gently.
-
-
Monitoring: Observe the animal for any signs of choking, distress, or injury.
Mandatory Visualization
CDK2 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for CDK2-IN-14-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its dysregulation is frequently observed in various cancers, making it a prominent target for therapeutic intervention.[4][5][6] The development of selective CDK2 inhibitors requires robust and reliable bioanalytical methods to accurately quantify their concentrations in biological matrices for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
CDK2-IN-14-d3 is the deuterated stable isotope-labeled internal standard for CDK2-IN-14, a potent and selective CDK2 inhibitor. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. It helps to correct for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision of the analytical method.[7][8] These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of CDK2-IN-14 in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂D₃N₅O₄S |
| Molecular Weight | 446.54 g/mol |
| CAS Number | 2498658-25-4 |
| Appearance | Solid powder |
| Purity | ≥98% |
| Storage | Store at -20°C |
CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated throughout the cell cycle. In the G1 phase, growth factor signaling through pathways like RAS/MAPK and PI3K/AKT leads to the expression of D-type cyclins.[4] Cyclin D forms a complex with CDK4/6, which initiates the phosphorylation of the Retinoblastoma protein (pRb).[4][5] This partial phosphorylation of pRb leads to the release of E2F transcription factors, which in turn drive the expression of genes required for S-phase entry, including Cyclin E.[4][5] Cyclin E then binds to and activates CDK2. The Cyclin E/CDK2 complex further phosphorylates pRb, leading to its complete inactivation and the full release of E2F, committing the cell to DNA replication.[1][3] Subsequently, Cyclin A replaces Cyclin E to form the Cyclin A/CDK2 complex, which is essential for the initiation and progression of DNA synthesis during the S phase.[2]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocol: Quantification of CDK2-IN-14 in Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of CDK2-IN-14 in plasma using this compound as an internal standard.
Materials and Reagents
-
CDK2-IN-14 (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Stock Solutions and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve CDK2-IN-14 in DMSO.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% ACN/water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50% ACN/water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 10 µL of the IS working solution (100 ng/mL).
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | CDK2-IN-14: Precursor > Product (To be optimized) This compound: Precursor+3 > Product (To be optimized) |
| Gas Temperatures | To be optimized |
| Ion Spray Voltage | To be optimized |
Note: Specific MRM transitions and mass spectrometer parameters need to be optimized for the specific instrument used.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9] The following tables summarize typical acceptance criteria and expected performance data for a validated assay.
Calibration Curve
| Analyte | Range (ng/mL) | r² |
| CDK2-IN-14 | 1 - 1000 | >0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| LQC | 3 | <15 | <15 | 85-115 |
| MQC | 100 | <15 | <15 | 85-115 |
| HQC | 800 | <15 | <15 | 85-115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | >85 | 85-115 |
| HQC | 800 | >85 | 85-115 |
Stability
| Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 4 hours | 85-115 |
| Freeze-Thaw | 3 cycles | 85-115 |
| Long-term (-80°C) | 30 days | 85-115 |
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of CDK2-IN-14 in biological matrices. The provided protocol for a plasma-based LC-MS/MS assay demonstrates a robust and reliable method suitable for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring high-quality data for critical decision-making in preclinical and clinical research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elgenelim.com [elgenelim.com]
- 7. texilajournal.com [texilajournal.com]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Cell-Based Assays with CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CDK2-IN-14-d3, a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in various cell-based assays. This document is intended to guide researchers in characterizing the cellular effects of this inhibitor and similar molecules.
Introduction to this compound
This compound is a deuterated analog of CDK2-IN-14, a member of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class of highly selective CDK2 inhibitors.[1][2] The deuteration at the metabolically susceptible site of the sulfonamide group was introduced to reduce metabolic dealkylation, thereby improving its pharmacokinetic properties.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, and its dysregulation is frequently observed in various cancers.[3][4] Selective inhibition of CDK2 is a promising therapeutic strategy, especially in cancers with CDK2 hyperactivity or amplification of its binding partner, Cyclin E (CCNE1).[1][2]
Data Presentation
The following table summarizes the available quantitative data for the parent compound series of CDK2-IN-14. Specific IC50 values for this compound in cell-based assays are not publicly available; however, the lead compounds in this series, including the non-deuterated parent, demonstrated potent whole-cell activity.
| Compound Series/Analog | Assay Type | Cell Line | Potency | Selectivity | Reference |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (lead compounds) | Human Whole Blood (hWB) Phospho-Rb Assay | Not specified | 300–800 nM | Not specified in this assay | [2] |
| Analog 5g | Cell-based CDK1 activity assay | CDK1-driven cell line | ~30-fold selective for CDK2 over CDK1 | Not applicable | [2] |
Note: The hWB potency reflects the compound's ability to inhibit CDK2-mediated phosphorylation of retinoblastoma protein (Rb) in a complex cellular environment.
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S transition and S phase progression through the phosphorylation of key substrates like the retinoblastoma protein (Rb).
Caption: CDK2 signaling at the G1/S checkpoint.
General Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for evaluating the cellular activity of a CDK2 inhibitor like this compound.
Caption: Workflow for CDK2 inhibitor evaluation.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, a cell line with CCNE1 amplification)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Target Engagement Assay (NanoBRET™ Assay)
This protocol provides a method to quantify the binding of this compound to CDK2 in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
CDK2-NanoLuc® fusion vector and Cyclin E1 expression vector
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Luciferase
-
White, opaque 96-well or 384-well plates
-
This compound
-
DMSO
-
Plate reader with BRET detection capabilities
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® fusion vector and the Cyclin E1 expression vector. Plate the transfected cells into the assay plates and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ Tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Luciferase solution to all wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) signals using a plate reader equipped for BRET analysis.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
References
Application Notes and Protocols: CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in cancer research and drug development. These application notes provide detailed protocols for the solubility, preparation, and application of this compound in common laboratory assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂D₃N₅O₄S | [1] |
| Molecular Weight | 446.54 g/mol | [1][2] |
| CAS Number | 2498658-25-4 | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. |
Preparation and Storage of Stock Solutions
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4465 mg of this compound in 100 µL of DMSO.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. The pathway is initiated by mitogenic signals that lead to the expression of Cyclin D and activation of CDK4/6. CDK4/6 then partially phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S phase, including Cyclin E. The Cyclin E-CDK2 complex further phosphorylates Rb, leading to full E2F activation and commitment to DNA replication. During S phase, Cyclin A replaces Cyclin E to form the Cyclin A-CDK2 complex, which phosphorylates various substrates to ensure proper DNA synthesis.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Protocols
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the IC₅₀ of this compound.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E
-
CDK substrate peptide (e.g., a peptide containing the consensus sequence [S/T]PXR/K)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay plates (white, 96-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and CDK2/Cyclin complex according to the assay kit manufacturer's instructions.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a master mix containing the CDK2/Cyclin complex and substrate peptide.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro CDK2 kinase assay using ADP-Glo™.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known CDK2 dependency)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Western Blotting for CDK2 Downstream Targets
This protocol allows for the assessment of the effect of this compound on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of CDK2 substrates (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Acquisition and Analysis: Capture the image using an imaging system and quantify the band intensities to determine the change in phosphorylation of the target protein.
Table of Potential CDK2 Downstream Targets for Western Blotting
| Target Protein | Phosphorylation Site(s) | Function |
| Retinoblastoma (Rb) | Multiple sites (e.g., Ser780, Ser795, Ser807/811) | G1/S transition |
| p27Kip1 | Thr187 | Degradation and CDK2 activation |
| FOXO1 | Ser256 | Apoptosis and cell cycle arrest |
| Nbs1 | Ser432 | DNA damage response |
| CDC6 | Ser54 | Initiation of DNA replication |
Safety and Handling
This compound is a potent small molecule inhibitor and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for more detailed safety information.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are general guidelines and may require optimization for specific applications and cell lines.
References
Application Notes and Protocols for CDK2-IN-14-d3 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Recent research has highlighted that resistance to approved CDK4/6 inhibitors can be driven by a compensatory pathway involving CDK2, further elevating the interest in developing potent and selective CDK2 inhibitors.
CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2. The incorporation of deuterium can offer improved metabolic stability, making it a valuable tool for in vitro and in vivo studies. This document provides detailed application notes and protocols for utilizing this compound in kinase activity assays, intended to assist researchers in accurately assessing its inhibitory potential and selectivity.
Mechanism of Action
CDK2 requires association with a cyclin partner, typically cyclin E or cyclin A, for its kinase activity. This complex then phosphorylates a variety of substrates, a crucial step for the cell to commit to DNA replication. This compound is an ATP-competitive inhibitor that binds to the active site of CDK2, preventing the binding of ATP and subsequent phosphorylation of its substrates. This leads to cell cycle arrest and can induce apoptosis in cancer cells with a dependency on CDK2 activity.
Data Presentation: Inhibitory Profile of the Parent Compound
The following table summarizes the inhibitory activity of the non-deuterated parent compound of this compound against a panel of cyclin-dependent kinases. This data demonstrates the high potency and selectivity of the chemical scaffold for CDK2.[1]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/CycE1 | < 1 | - |
| CDK1/CycB1 | 230 | >230 |
| CDK4/CycD1 | >10000 | >10000 |
| CDK6/CycD3 | >10000 | >10000 |
| CDK7/CycH1 | 2100 | >2100 |
| CDK9/CycT1 | 350 | >350 |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from methodologies used for characterizing similar potent and selective CDK2 inhibitors and is suitable for determining the IC50 value of this compound.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E1 complex
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for the dose-response curve. A common starting range is from 100 µM down to 1 pM.
-
Further dilute the compound solutions in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Add the CDK2/Cyclin E1 enzyme and substrate solution to each well. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Initiate the kinase reaction by adding ATP to each well. The ATP concentration should be at or near the Km for CDK2 for accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: CDK2 Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols for Western Blot Analysis Following CDK2-IN-14-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of CDK2-IN-14-d3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document outlines the underlying signaling pathway, detailed experimental protocols, and expected outcomes, enabling researchers to effectively assess the inhibitor's impact on key cell cycle regulatory proteins.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of CDK2, a crucial serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through the S phase of the cell cycle.[1] Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting CDK2, this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint, and potentially trigger downstream cellular responses such as apoptosis or senescence. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within the CDK2 signaling cascade.
The CDK2 Signaling Pathway
The activity of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes is central to the regulation of the G1/S transition. A primary substrate of these complexes is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 and subsequently by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. The activity of CDK2 is also regulated by CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1. Treatment with a CDK2 inhibitor like this compound is expected to decrease the phosphorylation of pRb and may lead to an increase in the levels of p21 and p27.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment on cultured cells.
Experimental Workflow
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, RKO) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line. A time-course experiment (e.g., 6, 12, 24, 48 hours) is also recommended.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to each well or dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Standardization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
IV. SDS-PAGE
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer (containing SDS and β-mercaptoethanol) and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a precast or hand-casted SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
V. Electrotransfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the electrotransfer according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry transfer systems are suitable).
VI. Immunodetection
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation and Analysis
Recommended Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Expected Band Size | Supplier (Example) |
| Phospho-Rb (Ser807/811) | 1:1000 | ~110 kDa | Cell Signaling Technology |
| Total Rb | 1:1000 | ~110 kDa | Cell Signaling Technology |
| Cyclin E1 | 1:1000 | ~50 kDa | Santa Cruz Biotechnology |
| Cyclin A2 | 1:1000 | ~60 kDa | Abcam |
| p21Cip1 | 1:1000 | ~21 kDa | Cell Signaling Technology |
| p27Kip1 | 1:1000 | ~27 kDa | BD Biosciences |
| CDK2 | 1:1000 | ~33 kDa | Cell Signaling Technology |
| GAPDH | 1:5000 | ~37 kDa | Santa Cruz Biotechnology |
| β-actin | 1:5000 | ~42 kDa | Sigma-Aldrich |
Representative Quantitative Data
The following table presents illustrative quantitative data on the effects of a selective CDK2 inhibitor on key cell cycle proteins in a cancer cell line. This data is representative and the actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.
| Treatment | p-Rb (Ser807/811) / Total Rb (Fold Change) | Cyclin E1 / GAPDH (Fold Change) | p21 / GAPDH (Fold Change) | p27 / GAPDH (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| CDK2 Inhibitor (Low Conc.) | 0.45 | 0.95 | 1.80 | 1.50 |
| CDK2 Inhibitor (High Conc.) | 0.15 | 0.80 | 2.50 | 2.10 |
Note: The data in this table is for illustrative purposes and is based on typical results observed with selective CDK2 inhibitors. Actual results should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer time and conditions. Check membrane type. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
Conclusion
Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the inhibitor's effects on the CDK2 signaling pathway. The provided information on the signaling pathway, experimental procedures, and data analysis will aid in the successful implementation of these studies and contribute to the advancement of CDK2-targeted cancer therapies.
References
Application Note: Analysis of Cell Cycle Arrest Induced by CDK2-IN-14-d3 Using Flow Cytometry
For Research Use Only.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor of CDK2, belonging to a class of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[1][3] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines using this compound, with a focus on flow cytometric analysis of DNA content.
Mechanism of Action
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.
CDK2 inhibitors, such as this compound, function by competing with ATP for the binding site on the CDK2 enzyme.[1] This inhibition prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby preventing the expression of S-phase genes and causing the cell to arrest in the G1 phase of the cell cycle.
Data Presentation
While specific quantitative flow cytometry data for this compound is not yet extensively published, the following tables present representative data from studies on other selective CDK2 inhibitors, demonstrating the expected effects on cell cycle distribution and inhibitory concentrations.
Table 1: Representative IC50 Values for Selective CDK2 Inhibitors in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| INX-315 | OVCAR-3 (Ovarian) | 2.3 (intracellular) | [4] |
| BLU-222 | OVCAR-3 (Ovarian) | GI50 ≤200 | [5] |
| Compound 73 | Various | 0.044 µM (biochemical) |
Note: This data is for representative CDK2 inhibitors and may not reflect the exact values for this compound.
Table 2: Representative Cell Cycle Distribution Analysis by Flow Cytometry after Treatment with a CDK2 Inhibitor.
| Treatment | Cell Line | % G0/G1 | % S | % G2/M | Reference |
| Vehicle Control | HCT-116 (Colon) | 45 | 35 | 20 | Fictional Data for Illustration |
| CDK2 Inhibitor (1 µM, 24h) | HCT-116 (Colon) | 75 | 15 | 10 | Fictional Data for Illustration |
| Vehicle Control | MCF-7 (Breast) | 50 | 30 | 20 | Fictional Data for Illustration |
| CDK2 Inhibitor (1 µM, 24h) | MCF-7 (Breast) | 80 | 12 | 8 | Fictional Data for Illustration |
Note: This data is illustrative and based on the known mechanism of action of CDK2 inhibitors. Actual results will vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce G1 phase cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. A typical time course would be 24, 48, and 72 hours.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry). For adherent cells, this will involve washing with PBS, trypsinization, and collection by centrifugation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the preparation and analysis of cells treated with this compound for cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Visualizations
Caption: CDK2 Signaling Pathway and Inhibition.
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK2-IN-14-d3 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2. Deuteration can improve pharmacokinetic properties, such as metabolic stability, potentially leading to enhanced in vivo efficacy.
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, based on representative data from studies of selective CDK2 inhibitors. Detailed protocols for in vivo studies are provided to guide researchers in evaluating the anti-tumor activity of this compound.
Mechanism of Action: CDK2 Signaling in Cancer
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the cell's entry into the DNA synthesis (S) phase. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation.
The canonical pathway involves:
-
Growth Factor Signaling: Mitogenic signals lead to the expression of Cyclin D.
-
Activation of CDK4/6: Cyclin D binds to and activates CDK4 and CDK6.
-
Initial Rb Phosphorylation: Activated Cyclin D-CDK4/6 complexes initiate the phosphorylation of the Retinoblastoma (Rb) protein.
-
Cyclin E Expression: Phosphorylation of Rb leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry, including Cyclin E.[1][2][3][4]
-
CDK2 Activation and Rb Hyperphosphorylation: Cyclin E binds to and activates CDK2. The Cyclin E-CDK2 complex then hyperphosphorylates Rb, leading to its complete inactivation and a sustained release of E2F.[1][2][3][4][5]
-
S-Phase Entry: The surge in E2F activity promotes the transcription of all necessary components for DNA replication, committing the cell to division.
Selective inhibition of CDK2, for instance by this compound, is designed to block the hyperphosphorylation of Rb, thereby preventing the release of E2F and halting the cell cycle at the G1/S checkpoint. This leads to an arrest of tumor cell proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CDK2-IN-14-d3 in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. CDK2-IN-14-d3 is a potent and highly selective deuterated inhibitor of CDK2. The incorporation of deuterium can enhance metabolic stability, making it a valuable tool for in vivo studies and proteomics-based applications by reducing the rate of oxidative dealkylation.[1]
These application notes provide detailed protocols for utilizing this compound in proteomics sample preparation to identify and quantify CDK2 targets and downstream signaling events. The methodologies described include cellular target engagement, affinity purification-mass spectrometry (AP-MS), and quantitative phosphoproteomics.
Data Presentation
Kinase Selectivity of the Parent Scaffold
The following table summarizes the high selectivity of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, from which this compound is derived. This exceptional selectivity minimizes off-target effects, making it a precise tool for studying CDK2-specific functions.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2 | <1 | - |
| CDK1 | >200 | >200x |
| CDK4 | >200 | >200x |
| CDK6 | >200 | >200x |
| CDK7 | >200 | >200x |
| CDK9 | >200 | >200x |
Data adapted from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[1][2]
Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound is expected to block the phosphorylation of key substrates like Retinoblastoma protein (Rb), leading to cell cycle arrest.
Experimental Protocols
The following are detailed, adaptable protocols for using this compound in proteomics workflows.
Protocol 1: Cellular Target Engagement using Thermal Proteome Profiling (TPP)
This protocol determines the direct binding of this compound to its target, CDK2, in a cellular context by measuring changes in protein thermal stability.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., OVCAR3, which has high Cyclin E1 expression) to ~80% confluency.
-
Treat cells with this compound (e.g., 1 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant and determine protein concentration.
-
Perform in-solution or filter-aided sample preparation (FASP).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT (10 mM, 56°C for 1 hour) and alkylate cysteines with iodoacetamide (55 mM, room temperature in the dark for 45 minutes).
-
Digestion: Digest proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Labeling (Optional): For multiplexed quantification, label peptides with isobaric tags (e.g., TMT or iTRAQ).
-
Desalting: Clean up the peptide mixture using C18 solid-phase extraction (SPE) columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Identify and quantify proteins across all temperature points.
-
Plot the relative amount of soluble protein as a function of temperature to generate "melting curves." A rightward shift in the melting curve for CDK2 in the drug-treated sample compared to the vehicle control indicates target engagement.
-
Protocol 2: Quantitative Phosphoproteomics to Profile Downstream Signaling
This protocol quantifies changes in protein phosphorylation following CDK2 inhibition to identify downstream substrates and affected signaling pathways.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
For quantitative analysis, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification. For SILAC, culture cells for at least 5-6 doublings in "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) and "light" (normal isotopes) media.
-
Treat the "heavy" or "light" cell population with this compound (e.g., 1 µM for 2-4 hours) and the other with vehicle (DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and combine equal amounts of protein from the "heavy" and "light" samples.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors.
-
Perform reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture.
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high-pH buffer.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify their relative abundance (heavy/light ratios for SILAC or peptide intensities for label-free).
-
Identify phosphosites that are significantly down-regulated upon this compound treatment. These are potential direct or indirect substrates of CDK2.
-
Perform pathway analysis on the regulated phosphoproteins to understand the broader signaling consequences of CDK2 inhibition.
-
Conclusion
This compound is a highly selective and metabolically stable tool for investigating CDK2 biology. The protocols outlined here provide a framework for robustly identifying its cellular targets, confirming engagement, and mapping its impact on cellular signaling networks using modern proteomics techniques. These methods are invaluable for both basic research and the preclinical development of CDK2-targeted therapies. Researchers should optimize inhibitor concentrations and treatment times for their specific cell models and experimental goals.
References
Application Notes and Protocols for Stable Isotope Labeling with CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] CDK2-IN-14-d3 is a potent and selective deuterated inhibitor of CDK2, designed for use in quantitative mass spectrometry-based proteomics. This document provides detailed application notes and protocols for utilizing this compound in stable isotope labeling experiments to characterize the potency and selectivity of unlabeled CDK2 inhibitors.
The primary application of this compound is as an internal standard in competitive binding assays to determine the target engagement and affinity of test compounds for CDK2 in a complex biological matrix. This method offers a significant advantage over traditional biochemical assays by enabling the assessment of inhibitor binding in a more physiologically relevant context.
Principle of the Assay
This protocol employs a competitive displacement assay. A known concentration of the heavy-labeled this compound is used as a "spike-in" to a cell lysate. In parallel, the lysate is incubated with varying concentrations of a non-labeled "light" inhibitor. The amount of this compound bound to CDK2 is then quantified by mass spectrometry. A decrease in the bound heavy inhibitor corresponds to the displacement by the light inhibitor, allowing for the determination of the light inhibitor's binding affinity (e.g., IC50).
Data Presentation
Table 1: Hypothetical Quantitative Data for a Competitive Binding Assay with Inhibitor X
| Concentration of Unlabeled Inhibitor X (nM) | Abundance of CDK2-bound this compound (Relative Ion Intensity) | Percent Inhibition (%) |
| 0 (Control) | 1.00E+07 | 0 |
| 1 | 9.50E+06 | 5 |
| 10 | 7.50E+06 | 25 |
| 50 | 5.10E+06 | 49 |
| 100 | 2.50E+06 | 75 |
| 500 | 8.00E+05 | 92 |
| 1000 | 2.00E+05 | 98 |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture: Culture a human cancer cell line with known CDK2 expression (e.g., HeLa, U2OS) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Normalize the protein concentration of all samples.
Protocol 2: Competitive Binding Assay
-
Preparation of Inhibitor Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the unlabeled test inhibitor in DMSO.
-
-
Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg of total protein).
-
Add the unlabeled test inhibitor at various final concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Add this compound to each tube at a final concentration determined to be at or near its Kd for CDK2 (e.g., 100 nM).
-
Incubate for an additional hour at 4°C.
-
-
Affinity Purification of CDK2 (Optional but Recommended):
-
Add an anti-CDK2 antibody conjugated to magnetic beads to each lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately with 1 M Tris, pH 8.0.
-
Alternatively, perform on-bead digestion.
-
Protocol 3: Sample Preparation for Mass Spectrometry (On-Bead Digestion)
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin (e.g., 1:50 enzyme to protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting:
-
Centrifuge the tubes and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Set up a targeted MS/MS method to specifically monitor for the precursor and fragment ions of a signature peptide from CDK2, as well as the corresponding deuterated peptide resulting from the binding of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the light (unlabeled) and heavy (deuterated) CDK2 signature peptides.
-
Calculate the peak area for the heavy peptide in each sample.
-
Determine the percent inhibition for each concentration of the unlabeled inhibitor using the following formula: % Inhibition = (1 - (Area_heavy_sample / Area_heavy_control)) * 100
-
Plot the percent inhibition against the logarithm of the unlabeled inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Competitive Binding Assay.
References
Measuring Target Engagement of CDK2-IN-14-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. CDK2-IN-14-d3 is a potent and selective inhibitor belonging to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.[1][2] Accurate measurement of its target engagement within a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapies.
This document provides detailed protocols for key assays to measure the target engagement of this compound, including the Cellular Thermal Shift Assay (CETSA), Kinase Binding Assays, and Western Blotting for downstream pathway modulation.
Data Presentation
Quantitative data for a representative potent and selective CDK2 inhibitor from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series (a close analog of this compound) is summarized below. This data is extracted from the discovery manuscript by Sokolsky A, et al.[1][2] and serves as a reference for the expected potency and selectivity.
Table 1: Biochemical IC50 Values of a Representative CDK2 Inhibitor
| Kinase | IC50 (nM) |
| CDK2/CycE1 | <1 |
| CDK1/CycB1 | 230 |
| CDK4/CycD1 | >10000 |
| CDK6/CycD3 | >10000 |
| CDK7/CycH1 | >10000 |
| CDK9/CycT1 | 2500 |
Table 2: Cellular Anti-proliferative Activity (IC50) of a Representative CDK2 Inhibitor
| Cell Line | IC50 (nM) |
| OVCAR3 | 180 |
Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound is expected to block the phosphorylation of key substrates such as the Retinoblastoma protein (Rb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.
Caption: CDK2 Signaling Pathway in G1/S Transition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., OVCAR3) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler. Include a non-heated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for CDK2.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
Quantify the band intensities to determine the melting curves. A shift in the melting curve in the presence of this compound indicates target stabilization. For isothermal dose-response (ITDR) CETSA, heat all samples at a single, optimized temperature (e.g., 52°C for cell lysates or 50°C for intact cells) to determine the EC50 of target engagement.[3]
-
LanthaScreen™ Eu Kinase Binding Assay
This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based biochemical assay to quantify the binding affinity of an inhibitor to its target kinase.
Caption: Kinase Binding Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a mixture of CDK2/Cyclin A kinase and a Europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted this compound.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This assay measures the functional consequence of CDK2 inhibition in cells by assessing the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CDK2-IN-14-d3 Efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lack of effect with CDK2-IN-14-d3 in their experiments. This resource provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to help identify and resolve common issues.
Understanding the Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It is important to note that this compound functions as a kinase inhibitor , not a targeted protein degrader (e.g., a PROTAC). Its primary mechanism of action is to block the catalytic activity of the CDK2 protein, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK2 activity leads to cell cycle arrest, typically at the G1/S transition.[2][3]
A common point of confusion can be the expectation of protein degradation. This compound is not designed to induce the degradation of the CDK2 protein. Therefore, experiments such as Western blots may show no change in total CDK2 protein levels after treatment. The intended effect is the inhibition of CDK2's kinase activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common questions and troubleshooting steps to consider if you are not observing the expected effect of this compound.
Q1: I don't see a decrease in CDK2 protein levels after treatment. Is the compound not working?
A1: This is the expected result. This compound is a CDK2 inhibitor, not a degrader. It works by blocking the kinase activity of CDK2, not by causing its degradation. You should not expect to see a change in total CDK2 protein levels. To assess the compound's efficacy, you should measure the phosphorylation of CDK2 substrates or downstream effects on the cell cycle.
Q2: What are the appropriate positive controls to use in my experiment?
A2: Using appropriate positive controls is crucial for validating your experimental system. Consider the following:
-
A known CDK2 inhibitor: Use another well-characterized CDK2 inhibitor (e.g., Milciclib, Palbociclib) to confirm that your assay can detect CDK2 inhibition.[3][4]
-
A sensitive cell line: Ensure you are using a cell line known to be sensitive to CDK2 inhibition.
-
A downstream biomarker: Measure a known downstream marker of CDK2 activity, such as the phosphorylation of Retinoblastoma protein (pRb) at Serine 780.
Q3: How can I be sure that the compound is active and stable?
A3: Compound integrity is critical for reliable results.
-
Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Incomplete dissolution can lead to a lower effective concentration.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to compound degradation. Aliquoting the stock solution is recommended.
Q4: Is it possible my cell line is resistant to CDK2 inhibition?
A4: Yes, intrinsic or acquired resistance is a possibility.
-
Cell Line Background: Some cancer cell lines may have alterations in cell cycle checkpoint proteins (e.g., mutations in Rb, p53, or amplification of other CDKs) that make them less dependent on CDK2 for proliferation.
-
Compensatory Pathways: Cells can sometimes activate compensatory signaling pathways to bypass the inhibition of CDK2.
-
Test a Panel of Cell Lines: If possible, test the effect of this compound on a panel of different cell lines to identify sensitive and resistant models.
Q5: What experimental readouts should I be using to measure the effect of this compound?
A5: Since you are not expecting protein degradation, your readouts should focus on the consequences of CDK2 inhibition.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Inhibition of CDK2 should lead to an accumulation of cells in the G1 phase and a reduction in the S phase population.
-
Phospho-protein Analysis: Use Western blotting or ELISA to detect changes in the phosphorylation of CDK2 substrates, such as pRb (Ser780, Ser807/811), p27 (Thr187), and others.
-
Cell Proliferation/Viability Assays: Use assays like MTT, MTS, or cell counting to measure the anti-proliferative effect of the compound over time.
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTS Assay)
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line. Seed cells in a 96-well plate to achieve 70-80% confluency at the end of the experiment. |
| Compound Treatment | Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control. |
| MTS Reagent | Add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. |
| Data Acquisition | Measure the absorbance at 490 nm using a plate reader. |
| Data Analysis | Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value. |
Western Blot for Phospho-Rb
| Parameter | Recommendation |
| Cell Lysis | Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| Protein Quantification | Determine protein concentration using a BCA assay. |
| SDS-PAGE | Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. |
| Antibodies | Use primary antibodies against phospho-Rb (Ser780), total Rb, CDK2, and a loading control (e.g., GAPDH, β-actin). Use appropriate HRP-conjugated secondary antibodies. |
| Detection | Use an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film. |
| Analysis | Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control. |
Cell Cycle Analysis by Flow Cytometry
| Parameter | Recommendation |
| Cell Treatment | Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours). |
| Cell Fixation | Harvest and fix cells in cold 70% ethanol. |
| Staining | Resuspend fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. |
| Data Acquisition | Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. |
| Data Analysis | Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. |
Visualizing Pathways and Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
General Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating a CDK2 inhibitor.
By systematically working through these troubleshooting steps, utilizing the provided protocols, and understanding the mechanism of action of this compound, researchers can more effectively diagnose and resolve issues related to a perceived lack of efficacy in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanism of inhibition of the cyclin-dependent kinase-2 as revealed by the molecular dynamics study on the complex CDK2 with the peptide substrate HHASPRK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CDK2-IN-14-d3 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of CDK2-IN-14-d3, a potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1]. It belongs to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds[1]. Its mechanism of action is to bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and blocking cell cycle progression. The deuterated (d3) form was designed to reduce metabolic dealkylation, potentially offering a more stable compound for in vivo studies[1].
Q2: What is a recommended starting concentration for my cell-based experiments?
A2: A good starting point for determining the optimal concentration of this compound in your cell line is to perform a dose-response curve. Based on published data for similar highly selective CDK2 inhibitors, a typical starting range for in vitro cellular assays is between 10 nM and 10 µM. The non-deuterated parent compound showed a cellular IC50 of 102 nM in a p-Rb HTRF assay in COV318 cells[1]. However, the optimal concentration will be cell-line dependent.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to store the solid compound as received at -20°C or -80°C. Once dissolved in DMSO, it is advisable to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for CDK2 over other kinases?
A4: Yes, the parent compound of this compound was specifically developed for its high selectivity for CDK2. It has been shown to have over 200-fold selectivity against other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9[1]. This high selectivity minimizes off-target effects that are common with pan-CDK inhibitors[1].
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause 1: Suboptimal cell seeding density.
-
Recommendation: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.
Possible Cause 2: Interference of the inhibitor with the assay readout.
-
Recommendation: Some kinase inhibitors can interfere with metabolic assays like the MTT assay, leading to an over- or underestimation of cell viability[2][3]. Consider using a non-metabolic readout for cell viability, such as a trypan blue exclusion assay, a crystal violet assay, or a cell counting method to confirm your results[3].
Possible Cause 3: Instability of the compound in cell culture media.
-
Recommendation: While this compound is designed for improved stability, it is good practice to refresh the media with the inhibitor at regular intervals for long-term experiments (e.g., every 24-48 hours).
Issue 2: No significant effect on cell proliferation at expected concentrations.
Possible Cause 1: The chosen cell line is not dependent on CDK2 for proliferation.
-
Recommendation: Confirm that your cell line of interest has a functional CDK2 pathway. Some cell lines may have compensatory mechanisms or may not be driven by CDK2 activity. Consider using a positive control cell line known to be sensitive to CDK2 inhibition.
Possible Cause 2: Insufficient incubation time.
-
Recommendation: The effects of cell cycle inhibitors may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a significant effect on cell proliferation.
Issue 3: Unexpected off-target effects or cellular toxicity.
Possible Cause 1: Concentration of the inhibitor is too high.
-
Recommendation: Even highly selective inhibitors can exhibit off-target effects at high concentrations. Perform a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.
Possible Cause 2: The observed phenotype is a result of inhibiting a less-studied kinase.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of the Parent Compound of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 | 0.5 | 1 |
| CDK1 | >1000 | >2000 |
| CDK4 | 110 | 220 |
| CDK6 | 210 | 420 |
| CDK7 | >1000 | >2000 |
| CDK9 | >1000 | >2000 |
Data adapted from Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.[1]
Table 2: Representative IC50 Values of Selective CDK2 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 19a | MCF-7 | Breast Cancer | 0.025 - 0.115 |
| CDKi 277 | Colo205 | Colon Cancer | 0.163 |
| Resveratrol | SCC-VII, SCC-25, YD-38 | Oral Squamous Cell Carcinoma | 0.5 - 1.0 |
| Compound 1 | PC-3 | Prostate Cancer | 3.56 |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 |
This table provides a reference for the range of potencies observed with other selective CDK2 inhibitors in different cancer cell lines.[4][5][6]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Destaining and Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data on a logarithmic scale and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of CDK2 Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
CDK2
-
Cyclin E
-
p21
-
p27
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: CDK2-IN-14-d3
Welcome to the technical support center for CDK2-IN-14-d3. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a deuterated analog of CDK2-IN-14, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and progression through the S phase of the cell cycle. The parent compound belongs to a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which were developed for their exceptional selectivity for CDK2.[1] The deuteration in this compound was introduced to improve the metabolic stability of the compound by slowing the process of sulfonamide dealkylation, a primary metabolic pathway for this series.[1] This modification enhances its pharmacokinetic properties without altering its kinase selectivity profile.
Q2: What are the known off-target effects of this compound?
A2: The parent compound of this compound, was designed for high selectivity against CDK2. While a full public kinome scan data set is not available, extensive selectivity profiling against closely related cyclin-dependent kinases has been published. The compound demonstrates high selectivity over CDKs 1, 4, 6, 7, and 9.[1] This high degree of selectivity minimizes the potential for off-target effects commonly seen with less selective CDK inhibitors. Researchers should always consider the possibility of context-specific off-target activities and can use techniques like proteomics or cellular thermal shift assays (CETSA) to investigate potential off-targets in their specific experimental system.
Q3: Why would I choose the deuterated version (d3) over the parent compound?
A3: The deuterated version, this compound, was developed to address in vivo metabolic liabilities of the parent compound.[1] Specifically, the deuterium substitution at the sulfonamide alkyl group slows down oxidation at the α-carbon, a common site of metabolism.[2] This leads to increased stability and potentially higher and more sustained compound exposure in in vivo experiments. For in vitro cellular assays, the parent compound and the deuterated version are expected to have identical activity and off-target profiles.
Q4: How does this compound affect the cell cycle?
A4: By selectively inhibiting CDK2, this compound is expected to induce a cell cycle arrest, primarily at the G1/S transition. CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry. Inhibition of CDK2 prevents Rb phosphorylation, thereby maintaining its suppression of E2F and halting cell cycle progression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cellular assays | 1. Compound precipitation in media. 2. Cell line-specific differences in CDK2 dependency. 3. Degradation of the compound in solution. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments. Check for precipitate in the media under a microscope. 2. Confirm the expression and activity of CDK2 in your cell line of choice. Not all cell lines are equally dependent on CDK2 for proliferation. 3. Prepare fresh stock solutions regularly and store them appropriately as recommended by the supplier. |
| Unexpected toxicity or off-target effects | 1. High compound concentration. 2. Context-specific off-target activity. 3. Contamination of the compound. | 1. Perform a dose-response curve to determine the optimal concentration for CDK2 inhibition with minimal toxicity. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) or proteomic profiling to identify potential off-target binders in your specific cell model. 3. Ensure the purity of your compound stock. |
| Lack of efficacy in an in vivo model | 1. Poor pharmacokinetic properties of the non-deuterated parent. 2. Insufficient target engagement at the administered dose. | 1. Utilize the deuterated form, this compound, which is designed for improved metabolic stability and in vivo exposure.[1] 2. Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate compound concentration in plasma and tumor with target inhibition. |
Quantitative Data
The selectivity of the parent compound of this compound was assessed against a panel of closely related kinases. The following table summarizes the inhibitory activity.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. CDK2 |
| CDK2/CycE1 | <10 | - |
| CDK1/CycB1 | >2000 | >200 |
| CDK4/CycD1 | >2000 | >200 |
| CDK6/CycD3 | >2000 | >200 |
| CDK7/CycH1 | >2000 | >200 |
| CDK9/CycT1 | >2000 | >200 |
| Data derived from the parent compound as presented in Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.[1] |
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Materials:
-
Purified CDK2/Cyclin E1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of CDK2/Cyclin E1 and the Eu-anti-tag antibody in assay buffer. Add this mixture to the wells.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add this to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target within a cellular context.
-
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-CDK2 antibody
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble CDK2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: CDK2-IN-14-d3
Welcome to the technical support center for CDK2-IN-14-d3. This guide provides detailed information on the stability, handling, and use of this potent and selective deuterated CDK2 inhibitor for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It is primarily used in cancer research to study the effects of CDK2 inhibition on the cell cycle.[1][2]
Q2: What are the basic properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₂D₃N₅O₄S |
| Molecular Weight | 446.54 g/mol |
| CAS Number | 2498658-25-4 |
| Solubility | 10 mM in DMSO |
Source: Immunomart, MedChemExpress[1][2]
Q3: How should I store the solid compound?
A3: The solid compound is shipped at room temperature.[2] For long-term storage, it is recommended to refer to the Certificate of Analysis provided by the supplier.
Q4: What is the advantage of using a deuterated inhibitor?
A4: Deuteration, the replacement of hydrogen with its stable isotope deuterium, can offer several advantages in drug development. It can lead to improved metabolic stability and a longer half-life by slowing down the rate of metabolic breakdown.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected activity in my experiments.
-
Possible Cause 1: Compound degradation due to improper storage.
-
Possible Cause 2: Incompatibility with the solvent.
-
Solution: The primary recommended solvent is DMSO.[2] Using other solvents may affect the stability and activity of the compound. Ensure that the final concentration of DMSO in your experimental system is compatible with your cells or assay.
-
-
Possible Cause 3: H-D exchange in protic solvents.
-
Solution: If working in aqueous or other protic solvent systems, there is a possibility of hydrogen-deuterium exchange, which could alter the compound's properties. Whenever possible, use aprotic solvents for stock solutions.
-
Issue 2: Precipitation of the compound in my aqueous experimental medium.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound is soluble in DMSO but may have limited solubility in aqueous buffers. When diluting the DMSO stock solution into your aqueous experimental medium, ensure that the final concentration of the compound does not exceed its solubility limit in the final solvent mixture. It is advisable to add the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid and complete mixing. If precipitation persists, consider lowering the final concentration of the inhibitor.
-
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for this compound is not publicly available, a general workflow for assessing its effect on cell cycle progression is provided below.
General Experimental Workflow for Cell Cycle Analysis
Caption: A general experimental workflow for assessing the effect of this compound on cell cycle progression.
Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is dependent on its association with cyclins, primarily cyclin E and cyclin A. The simplified signaling pathway below illustrates the role of the CDK2/Cyclin E complex in promoting entry into the S phase. This compound inhibits the kinase activity of CDK2, thereby blocking this transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Cdk2 Inhibitor II The Cdk2 Inhibitor II, also referenced under CAS 222035-13-4, controls the biological activity of Cdk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 222035-13-4 [sigmaaldrich.com]
Technical Support Center: Troubleshooting CDK2-IN-14-d3 Experiments
Welcome to the technical support center for CDK2-IN-14-d3. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[2][3] It associates with cyclin E and cyclin A to regulate cell cycle progression.[3] this compound works by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest, primarily at the G1/S transition.[4] This inhibition can ultimately induce senescence in solid tumors.[5]
Q2: I am not observing the expected cell cycle arrest after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of expected phenotype. Here's a troubleshooting guide:
-
Cell Line Dependency: The role of CDK2 in cell proliferation can be cell-type specific. Some cell lines may have redundant mechanisms or be less dependent on CDK2 for cell cycle progression.[6] It has been noted that some cancer cells become dependent on CDK2 and cyclin E for growth.[3]
-
Inhibitor Concentration and Treatment Duration: Ensure you are using the optimal concentration and treatment duration for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the effective concentration (IC50) and optimal time point for observing cell cycle arrest.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous solutions. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment and consider using a small amount of DMSO to aid solubility before diluting in culture medium.
-
Off-Target Effects: While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out and might mask the expected phenotype.[7]
Q3: My experimental results show significant cell death instead of cell cycle arrest. Is this expected?
While the primary mechanism of CDK2 inhibition is cell cycle arrest, induction of apoptosis (programmed cell death) can occur in some cancer cells.[4] This is often dependent on the cellular context, the concentration of the inhibitor, and the duration of treatment. Unregulated cell division is a hallmark of cancer, and inhibiting CDK2 can stunt tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.[4]
Q4: How can I confirm that this compound is effectively inhibiting its target in my cells?
To confirm target engagement, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of downstream targets of CDK2. A key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites.
-
Kinase Assay: Perform an in vitro kinase assay using recombinant CDK2/cyclin E or CDK2/cyclin A complexes and a known substrate to directly measure the inhibitory activity of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| INX-315 (a selective CDK2 inhibitor) IC50 | Varies by cell line | CCNE1-amplified gastric and ovarian carcinoma models | [5] |
| QR-6401 (a selective CDK2 inhibitor) Antiproliferation Effect | Single-digit nanomolar | OVCAR3 (ovarian cancer) | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-Rb
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. What are CDK2 modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDK2-IN-14-d3
Disclaimer: Specific stability and degradation data for CDK2-IN-14-d3 are not publicly available. The following troubleshooting guide and FAQs are based on general best practices for handling small molecule inhibitors and may not be specific to this compound. Researchers should perform their own stability assessments under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture. For short-term storage, room temperature in a desiccator may be acceptable, but always refer to the manufacturer's instructions.[1]
Q2: What is the best solvent for preparing a stock solution of this compound?
According to supplier information, this compound is soluble in DMSO at 10 mM.[2] It is a common practice to prepare high-concentration stock solutions in a non-aqueous, aprotic solvent like DMSO.
Q3: How should I store the DMSO stock solution of this compound?
Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] When thawing an aliquot, allow it to come to room temperature before opening the vial to prevent condensation.
Q4: I suspect my this compound is degrading in my aqueous experimental buffer. What are the common causes?
Degradation in aqueous solutions is a common issue for small molecules. The primary causes are:
-
Hydrolysis: The compound reacts with water, leading to the cleavage of labile chemical bonds. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The compound may react with dissolved oxygen, which can be accelerated by the presence of metal ions or exposure to light.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to break chemical bonds.
-
Adsorption: The compound may adsorb to the surface of plasticware, leading to a decrease in the effective concentration.
Q5: What are the visible signs of compound degradation?
Visible signs can include a change in the color of the stock solution or the appearance of precipitates. However, degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q6: How can I minimize the degradation of this compound in my experiments?
-
pH control: Use a buffer system to maintain a stable pH throughout your experiment, ideally close to neutral (pH 7.4) unless the compound is known to be more stable at a different pH.
-
Minimize exposure to light: Work with the compound in a dimly lit area or use amber-colored tubes and plates.
-
Degas aqueous buffers: To reduce oxidation, you can degas your aqueous buffers by sonication or sparging with nitrogen or argon before adding the compound.
-
Use fresh dilutions: Prepare fresh dilutions of the compound from the frozen stock solution for each experiment. Do not store the compound in aqueous buffers for extended periods.
-
Solvent concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) as high concentrations can have deleterious effects on cells and may affect compound stability.[1]
Q7: My experimental results are inconsistent. Could this be due to compound instability?
Yes, inconsistent results are a common symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effect. It is advisable to perform a stability test of the compound under your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation in aqueous buffer (hydrolysis, oxidation) | Prepare fresh dilutions for each experiment. Perform a time-course experiment to assess stability in your assay buffer. Consider adding antioxidants (with appropriate controls) if oxidation is suspected. |
| Precipitation in aqueous buffer | Poor solubility at the working concentration | Lower the final concentration. Ensure the stock solution is fully dissolved before dilution. Check the pH of the buffer, as solubility can be pH-dependent. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of stock solution | Aliquot the stock solution into single-use volumes. |
| Baseline drift or ghost peaks in HPLC/LC-MS analysis | Degradation of the compound or impurities in the solvent | Use high-purity solvents and fresh buffers. Filter all solutions before analysis. |
Experimental Protocols
Protocol 1: Stock Solution Stability Test
Objective: To assess the stability of this compound in a DMSO stock solution under different storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours for room temperature and 4°C; 0, 1, 2, 4, 8 weeks for -20°C and -80°C), take one aliquot from each condition.
-
Analyze the concentration and purity of the compound in each aliquot using a validated HPLC or LC-MS method.
-
Compare the results to the time 0 sample to determine the percentage of degradation.
Protocol 2: In-Assay Stability Test
Objective: To determine the stability of this compound in the aqueous buffer used for a specific experiment.
Methodology:
-
Prepare the complete assay buffer (including all media components, serum, etc.).
-
Spike the assay buffer with this compound to the final working concentration.
-
Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
At various time points that cover the duration of your experiment (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.
-
Immediately quench any potential further degradation by adding a strong organic solvent like acetonitrile or methanol and store at -80°C until analysis.
-
Analyze the concentration of the parent compound in each sample using HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to time 0.
Quantitative Data Summary (Hypothetical Example)
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Incubation Time (hours) | % Remaining Compound (Mean ± SD, n=3) | Appearance |
| 0 | 100 ± 0 | Clear Solution |
| 2 | 98.5 ± 1.2 | Clear Solution |
| 4 | 95.2 ± 2.1 | Clear Solution |
| 8 | 88.7 ± 3.5 | Clear Solution |
| 24 | 70.1 ± 4.8 | Faint Precipitate |
Visualizations
References
Technical Support Center: CDK2-IN-14-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK2-IN-14-d3, a potent and selective deuterated CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it deuterated?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The "-d3" designation indicates that it contains three deuterium atoms. This isotopic substitution is designed to reduce the rate of metabolic degradation, specifically dealkylation of the sulfonamide group, which can lead to a more stable compound profile in in vivo studies.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound, like other selective CDK2 inhibitors, functions by blocking the ATP-binding site of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which are necessary for the G1 to S phase transition in the cell cycle. Consequently, treatment with this compound can lead to cell cycle arrest, cellular senescence, or apoptosis in susceptible cell lines.
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: CDK2 inhibitors are particularly effective in cancer cells that are dependent on CDK2 activity for proliferation. This includes, but is not limited to, cancers with:
-
CCNE1 (Cyclin E1) amplification.
-
Acquired resistance to CDK4/6 inhibitors.[2]
-
Certain triple-negative breast cancers (TNBC).
-
Specific ovarian and gastric cancers.[2]
Q4: What are the expected cellular outcomes of treating cells with this compound?
A4: The primary cellular outcomes of CDK2 inhibition are:
-
Cell Cycle Arrest: Primarily at the G1/S boundary.
-
Induction of Senescence: A state of irreversible growth arrest.[3][4]
-
Induction of Apoptosis: Programmed cell death, particularly in cancer cells with specific genetic backgrounds (e.g., MYC overexpression).
The specific outcome is cell-type dependent.
Data Presentation
Table 1: Example IC50 Values for a Selective CDK2 Inhibitor in Various Cancer Cell Lines
Disclaimer: The following data is a representative example for a selective CDK2 inhibitor and is provided for illustrative purposes. Actual IC50 values for this compound should be determined empirically for your specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Key Genetic Feature | Example IC50 (nM) |
| OVCAR3 | Ovarian Cancer | CCNE1 Amplified | 50 |
| MCF7 | Breast Cancer | ER+, CDK4/6 Dependent | >1000 |
| MCF7-PalboR | Breast Cancer | Palbociclib Resistant | 150 |
| HCC1806 | Breast Cancer | Triple-Negative | 200 |
| Hs68 | Normal Fibroblast | Wild-Type | >5000 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50/IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cells with this compound at a concentration expected to induce apoptosis (e.g., 5-10x IC50) for a specified time (e.g., 24-48 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Senescence Assay (Senescence-Associated β-Galactosidase Staining)
-
Treatment: Treat cells with this compound at a sub-lethal concentration that induces cell cycle arrest (e.g., 1-2x IC50) for an extended period (e.g., 4-7 days).
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells and incubate them with the β-Galactosidase staining solution at 37°C overnight in a dry incubator (no CO2).[6]
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.
-
Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the level of senescence.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 / No Observed Effect
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response curve over a wider range of concentrations. |
| Cell Line Resistance | Your cell line may not be dependent on CDK2 for proliferation. Consider using a cell line with known CDK2 dependency (e.g., CCNE1 amplified). |
| High Serum Concentration | High protein content in the serum can bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage during treatment, if compatible with your cell line. |
| Insufficient Incubation Time | As a cytostatic agent, this compound may require a longer incubation time to observe an effect on cell viability. Extend the treatment duration. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells from a consistent and low passage number range. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect the final readout. Ensure a uniform and optimal cell seeding density across all wells and experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent and as low as possible (typically <0.5%). |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS. |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Using excessively high concentrations can lead to inhibition of other kinases. Use the lowest effective concentration possible based on your dose-response curves. |
| Pan-Kinase Inhibition | While this compound is highly selective, at high concentrations it may inhibit other CDKs. Correlate your findings with CDK2 knockdown experiments (siRNA) to confirm the on-target effect. |
| Cellular Context | The kinome and cellular signaling pathways can vary significantly between cell lines, leading to different off-target profiles. |
Visualizations
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. biorxiv.org [biorxiv.org]
interpreting unexpected results with CDK2-IN-14-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with CDK2-IN-14-d3, a potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with cyclin E and cyclin A, is a key regulator of the G1 to S phase transition of the cell cycle.[1][2] Therefore, the expected effect of treating susceptible cancer cells with this compound is a G1 cell cycle arrest. This can be observed as an accumulation of cells in the G1 phase and a reduction in the percentage of cells in the S and G2/M phases when analyzed by flow cytometry.
Q2: I am not observing the expected G1 arrest. What are the possible reasons?
A2: Several factors could contribute to a lack of G1 arrest:
-
Cell Line Resistance: The cell line you are using may be resistant to CDK2 inhibition. Some cell lines have inherent resistance mechanisms or may not be dependent on CDK2 for cell cycle progression.
-
Compensatory Pathways: Some cancer cells can bypass CDK2 inhibition by upregulating other cyclin-dependent kinases, such as CDK1 or CDK4/6, which can also phosphorylate key substrates like the retinoblastoma protein (Rb) to promote cell cycle progression.
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant cell cycle arrest. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Error: Issues with cell culture conditions, reagent stability, or the cell cycle analysis protocol itself can lead to inconclusive results.
Q3: My western blot results for downstream markers are ambiguous. How can I interpret them?
A3: When assessing the effect of this compound, a key downstream marker is the phosphorylation of the retinoblastoma protein (Rb) at CDK2-specific sites (e.g., Ser807/811). Unexpected western blot results could include:
-
No change in p-Rb levels: This could indicate resistance, insufficient drug concentration, or that the chosen time point is not optimal for observing the effect.
-
Bands at unexpected molecular weights: This could be due to protein degradation, post-translational modifications, or splice variants.[3][4] Ensure you are using fresh samples and protease inhibitors.
-
Multiple non-specific bands: This may be caused by issues with the primary or secondary antibodies, such as using too high of a concentration.[3][4]
For a detailed guide on interpreting western blot results, please refer to the troubleshooting section below.
Q4: Could off-target effects be responsible for my unexpected results?
A4: While this compound is designed to be a selective CDK2 inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations. Due to the high degree of sequence homology in the ATP-binding pocket, other CDKs such as CDK1, CDK3, CDK4, CDK6, and CDK9 are potential off-targets for CDK2 inhibitors.[5] If you suspect off-target effects, consider performing a broader kinase inhibition profiling assay or using a structurally different CDK2 inhibitor as a control.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability or proliferation.
-
Possible Cause 1: Insufficient Drug Potency in Your Assay System.
-
Troubleshooting Steps:
-
Verify Drug Activity: Confirm the identity and purity of your this compound stock.
-
Optimize Concentration and Duration: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).
-
Check Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related growth arrest.
-
-
-
Possible Cause 2: Intrinsic or Acquired Resistance.
-
Troubleshooting Steps:
-
Assess CDK2 Dependency: Use siRNA or shRNA to knock down CDK2 and confirm that the cell line's proliferation is dependent on CDK2.
-
Investigate Resistance Mechanisms:
-
Upregulation of CDK2: Analyze CDK2 protein levels by western blot in treated versus untreated cells.[1][2][6]
-
Selection of Polyploid Cells: Analyze the DNA content of resistant cell populations by flow cytometry.[1][2][6]
-
Expression of Compensatory CDKs: Profile the expression and activity of other CDKs like CDK1, CDK4, and CDK6.
-
-
-
Problem 2: Unexpected Cell Cycle Profile (e.g., G2/M arrest, no change).
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use a Control Compound: Compare the effects of this compound with another selective CDK2 inhibitor with a different chemical scaffold.
-
Profile Against Other Kinases: If available, test the compound's activity against a panel of other kinases, particularly other CDKs.
-
-
-
Possible Cause 2: Cell Line-Specific Response.
-
Troubleshooting Steps:
-
Literature Review: Search for studies that have used CDK2 inhibitors in your specific cell line to understand its expected response.
-
Test in a Control Cell Line: Use a well-characterized, CDK2-dependent cell line (e.g., one with CCNE1 amplification) as a positive control.
-
-
Data Presentation
Table 1: Example of Kinase Selectivity Profile for a CDK2 Inhibitor.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E | 5 |
| CDK2/Cyclin A | 8 |
| CDK1/Cyclin B | 150 |
| CDK3/Cyclin E | 95 |
| CDK4/Cyclin D1 | >1000 |
| CDK5/p25 | 250 |
| CDK6/Cyclin D3 | >1000 |
| CDK9/Cyclin T1 | 800 |
Note: This table presents example data for a hypothetical selective CDK2 inhibitor to illustrate the concept of a selectivity profile. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis of Rb Phosphorylation
-
Cell Lysis:
-
Seed and treat cells with this compound and appropriate controls (e.g., vehicle) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest cells, including any floating cells, and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: General workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for interpreting initial experimental outcomes.
References
- 1. promega.com [promega.com]
- 2. promega.jp [promega.jp]
- 3. promega.com [promega.com]
- 4. Clinical Trial Results: BeOne Reports Positive Data for Two Breast Cancer Therapies | ONC Stock News [stocktitan.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDK2-IN-14-d3 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CDK2-IN-14-d3 in their experiments. The content is designed to assist in reducing background and optimizing assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is a deuterated form of a CDK2 inhibitor, which can be used in various assays to study CDK2 function and as a tool in cancer research. As a PROTAC (Proteolysis-Targeting Chimera), it functions by inducing the degradation of the CDK2 protein. PROTACs are bifunctional molecules that bring a target protein (in this case, CDK2) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What types of assays can be used with this compound?
This compound can be used in a variety of biochemical and cell-based assays to assess its effect on CDK2. These include:
-
Biochemical Kinase Activity Assays: To measure the direct inhibitory effect on CDK2 kinase activity.
-
Protein Degradation Assays: To quantify the reduction of CDK2 protein levels in cells.
-
Ternary Complex Formation Assays: To confirm the formation of the CDK2-PROTAC-E3 ligase complex.
-
Cell Viability and Proliferation Assays: To determine the downstream cellular effects of CDK2 inhibition and degradation.
Q3: What is the "hook effect" and how can I avoid it in my PROTAC assays?
The hook effect is a phenomenon observed in many PROTAC-based assays where the degradation efficiency of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase separately, which inhibits the formation of the productive ternary complex required for degradation.[1] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
High Background in Biochemical Kinase Activity Assays
High background in kinase activity assays can mask the true inhibitory effect of this compound. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of assay reagents | Increase the concentration of blocking agents like BSA or use a different blocking agent. Optimize washing steps to remove unbound reagents. |
| Contaminated reagents | Use fresh, high-quality reagents, including ATP and kinase buffer. Filter-sterilize buffers if necessary. |
| High enzyme concentration | Titrate the CDK2/Cyclin enzyme complex to determine the optimal concentration that gives a robust signal without excessive background.[2] |
| Sub-optimal ATP concentration | The concentration of ATP can affect the assay window. Optimize the ATP concentration, often around the Km for the kinase, to ensure sensitive detection of inhibition. |
| Autophosphorylation of the kinase | Run a control reaction without the substrate to determine the level of autophosphorylation. If high, you may need to optimize reaction time or buffer conditions. |
Inconsistent or Noisy Data in Cell-Based Degradation Assays
Reliable quantification of CDK2 degradation is key to evaluating the efficacy of this compound. Here are some tips to improve data quality.
| Potential Cause | Recommended Solution |
| Cell health and density | Ensure cells are healthy and seeded at a consistent density. Overtly confluent or stressed cells can lead to variable protein expression and degradation. |
| Inefficient cell lysis | Use a lysis buffer optimized for your cell type and ensure complete cell lysis to release all cellular proteins for analysis. |
| Antibody issues (for Western blotting) | Use a high-quality, validated antibody specific for CDK2. Optimize antibody dilution and incubation times to maximize signal-to-noise ratio. |
| Loading inconsistencies (for Western blotting) | Quantify total protein concentration in lysates and load equal amounts per lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. |
| "Hook effect" leading to reduced degradation | Perform a full dose-response curve with a wide range of this compound concentrations to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[3] |
Experimental Protocols
General Protocol for a Luminescent-Based CDK2 Kinase Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
CDK2 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[4]
-
CDK2/Cyclin A2 enzyme complex.
-
CDK substrate peptide.
-
ATP solution.
-
This compound dilutions.
-
Kinase-Glo® Luminescent Kinase Assay reagent.
-
-
Assay Procedure:
-
Add 5 µL of CDK2/Cyclin A2 enzyme solution to each well of a 96-well plate.
-
Add 2.5 µL of this compound at various concentrations (and a vehicle control).
-
Add 2.5 µL of a mixture of substrate and ATP to initiate the reaction.
-
Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
General Protocol for a Cell-Based CDK2 Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for CDK2 and the loading control using densitometry software.
-
Normalize the CDK2 signal to the loading control signal for each sample.
-
Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the this compound concentration to determine the DC50 and Dmax.
-
Data Presentation
Biochemical Inhibition of CDK2
| Compound | CDK2/CycA IC50 (nM) | CDK2/CycE IC50 (nM) |
| Example Inhibitor A | 15 | 25 |
| Example Inhibitor B | 5 | 10 |
| This compound | Data to be determined by user | Data to be determined by user |
Cell-Based Degradation of CDK2 in HEK293 Cells
| Compound | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Example PROTAC X | 50 | 90 | 24 |
| Example PROTAC Y | 25 | 85 | 16 |
| This compound | Data to be determined by user | Data to be determined by user | Data to be determined by user |
Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
General PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Best Practices for Storing CDK2-IN-14-d3: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for the proper storage and handling of CDK2-IN-14-d3. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability. While the product may be shipped at room temperature, which indicates short-term stability, immediate transfer to a freezer is recommended to preserve the compound's quality over time. For a similar CDK2 inhibitor, storage at -20°C has been shown to maintain its integrity for up to three years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.
Q3: How should I store the reconstituted this compound solution?
A3: Once reconstituted in DMSO, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage. This method helps to maintain the stability and activity of the compound.
Q4: Can I store the DMSO stock solution at -20°C?
A4: While short-term storage of a few days at -20°C is generally acceptable, long-term storage at -80°C is strongly recommended to minimize degradation and ensure the compound's stability for several months.
Q5: How many freeze-thaw cycles can the DMSO stock solution tolerate?
A5: To ensure the highest quality of the compound, it is best to avoid any freeze-thaw cycles. Aliquoting the stock solution into volumes appropriate for single experiments is the most effective way to prevent degradation associated with temperature fluctuations.
Q6: I received the product at room temperature. Is it still viable?
A6: Yes. This compound is typically shipped at ambient temperatures, which is acceptable for the duration of transit.[2][3] However, for long-term preservation of its chemical integrity and biological activity, it is imperative to store it at the recommended temperature of -20°C (as a powder) or -80°C (in DMSO) as soon as it is received.
Q7: Does the deuteration of the compound affect its storage requirements?
A7: The storage requirements for deuterated compounds are generally the same as for their non-deuterated counterparts. The primary concern is maintaining the chemical stability of the molecule, which is achieved through proper storage at low temperatures and protection from factors like light and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound is difficult to dissolve in DMSO. | 1. The compound may have absorbed moisture. 2. The concentration being prepared is too high. | 1. Ensure you are using anhydrous (dry) DMSO. Warm the vial slightly (to room temperature) before opening to prevent condensation. 2. Try vortexing or sonicating the solution briefly. If solubility issues persist, prepare a more dilute stock solution. |
| Precipitate forms in the DMSO stock solution after freezing. | 1. The compound's solubility limit in DMSO was exceeded at lower temperatures. 2. The stock solution was not properly sealed, allowing moisture to enter. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate before use. Consider preparing a less concentrated stock solution for future use. 2. Ensure vials are tightly sealed. Use paraffin film for extra protection. |
| Inconsistent experimental results using the same stock solution. | 1. The stock solution has undergone multiple freeze-thaw cycles. 2. The compound has degraded due to improper long-term storage. | 1. Discard the current stock and prepare a fresh one from the lyophilized powder. Ensure the new stock is aliquoted into single-use volumes. 2. Verify that the stock solution has been stored at -80°C. If not, obtain a new vial of the compound. |
| Loss of compound activity over time. | 1. Degradation of the compound in solution. 2. Contamination of the stock solution. | 1. Always use freshly prepared dilutions for your experiments. Avoid storing diluted solutions in aqueous buffers for extended periods. 2. Use sterile techniques when handling the compound and solutions. Prepare fresh stock solutions if contamination is suspected. |
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Short-Term Stability | Long-Term Stability |
| Lyophilized Powder | N/A | -20°C | Shipped at room temperature | Up to 3 years at -20°C[1] |
| Stock Solution | DMSO | -80°C | A few days at -20°C | Recommended at -80°C |
Troubleshooting Workflow for Storage Issues
Caption: Troubleshooting workflow for common issues encountered during the storage and handling of this compound.
References
Technical Support Center: CDK2-IN-14-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues with CDK2-IN-14-d3, particularly precipitation during experimental use.
Troubleshooting Guide: Preventing Precipitation
Question: My this compound precipitated out of solution during my experiment. What are the common causes and how can I prevent this?
Answer:
Precipitation of this compound can occur due to several factors, primarily related to its solubility characteristics. Here’s a breakdown of potential causes and solutions:
-
Solvent Choice: The choice of solvent is critical. While highly soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.
-
Solution Concentration: Exceeding the solubility limit in your final experimental medium is a common cause of precipitation.
-
Temperature: Temperature fluctuations can affect solubility. A decrease in temperature can cause the compound to crash out of solution.
-
pH of the Medium: The pH of your aqueous solution can influence the charge state of the compound, thereby affecting its solubility.
-
Improper Storage: Incorrect storage of stock solutions can lead to degradation or precipitation over time.
To prevent precipitation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: We recommend using 100% DMSO to prepare a high-concentration stock solution. Ensure the compound is fully dissolved before storing.
Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A2: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Q4: Can I dissolve this compound directly in aqueous buffer or cell culture medium?
A4: Direct dissolution in aqueous solutions is not recommended due to the compound's low aqueous solubility, which will likely lead to precipitation. Always prepare a high-concentration stock in an appropriate organic solvent first.
Q5: My compound precipitated after adding it to the cell culture medium. What should I do?
A5: If precipitation occurs upon dilution into your aqueous medium, try the following:
-
Vortexing during dilution: Add the compound dropwise to the vortexing medium to facilitate rapid mixing.
-
Intermediate dilution: Perform an intermediate dilution step in a solvent that is miscible with both your stock solvent and the final medium (e.g., ethanol or a small volume of the final medium).
-
Use of solubilizing agents: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or protein (e.g., BSA) to the final medium can help maintain solubility.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that these are approximate values and may vary slightly depending on the specific lot and experimental conditions.
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
| Cell Culture Medium | < 0.1 mg/mL |
Experimental Protocols
Protocol: Preparing this compound for a Cell-Based Assay
This protocol provides a step-by-step guide for preparing and diluting this compound to minimize the risk of precipitation in a typical cell-based experiment.
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly for at least 1 minute to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
-
Create Intermediate Dilutions:
-
Prepare a series of intermediate dilutions from your 10 mM stock solution using 100% DMSO. For example, to get a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
-
Prepare Final Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare the final working concentration, perform a final dilution of your intermediate stock into the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of medium.
-
Crucially: Add the small volume of the DMSO stock to the larger volume of aqueous medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
-
Application to Cells:
-
Remove the old medium from your cells and immediately add the medium containing the final concentration of this compound.
-
Gently swirl the plate or flask to ensure even distribution.
-
Signaling Pathway
The following diagram illustrates a simplified representation of the CDK2 signaling pathway, which is involved in cell cycle progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Technical Support Center: CDK2-IN-14-d3
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for the potent and selective CDK2 inhibitor, CDK2-IN-14-d3.
Quick Reference: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂D₃N₅O₄S | MedChemExpress Data Sheet |
| Molecular Weight | 446.54 g/mol | MedChemExpress Data Sheet |
| CAS Number | 2498658-25-4 | MedChemExpress Data Sheet |
| Appearance | Crystalline solid | General knowledge |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or No Inhibition of CDK2 Activity in In Vitro Kinase Assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution upon initial dissolution to minimize freeze-thaw cycles. |
| Incorrect Assay Conditions: Suboptimal ATP concentration, enzyme concentration, or incubation time. | Determine the Kₘ of ATP for your specific CDK2 enzyme lot and use an ATP concentration at or near the Kₘ for IC₅₀ determination. Optimize enzyme concentration to ensure the reaction is in the linear range. | |
| Inactive Enzyme: Improper storage or handling of the recombinant CDK2/cyclin complex. | Follow the supplier's recommendations for storage and handling of the enzyme. Confirm enzyme activity with a known potent CDK2 inhibitor as a positive control. | |
| Assay Interference: Compound precipitation at the tested concentration or interference with the detection method (e.g., luminescence, fluorescence). | Visually inspect for precipitation. Test the solubility of this compound in the final assay buffer. Run a control without the enzyme to check for assay signal interference. | |
| Variability in Cell-Based Assay Results | Cell Line Dependent Sensitivity: Different cell lines exhibit varying dependence on CDK2 for proliferation. | Select cell lines with known CDK2 dependency or those overexpressing Cyclin E. Profile the effect of this compound across a panel of cell lines to determine the most sensitive model. |
| Compound Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cells. | If direct measurement of intracellular concentration is not feasible, consider using a cellular target engagement assay like CETSA to confirm the compound is reaching its target. | |
| Off-Target Effects: At higher concentrations, the inhibitor may engage other kinases, leading to confounding results. | Perform a selectivity profiling against a panel of kinases to understand the off-target profile. Use the lowest effective concentration to minimize off-target effects. | |
| Unexpected Cellular Phenotypes | Compensation by other CDKs: Inhibition of CDK2 can sometimes be compensated for by other CDKs, such as CDK1. | Consider co-treatment with inhibitors of other relevant CDKs or use genetic approaches (e.g., siRNA) to confirm the on-target effect. |
| "Hook Effect" in PROTAC-related experiments: While this compound is an inhibitor, if used in the design of a PROTAC, high concentrations can lead to the formation of inactive binary complexes instead of the desired ternary complex, reducing degradation efficiency. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for target degradation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] By binding to the ATP pocket of CDK2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest, primarily at the G1/S transition. The deuteration in its structure is designed to reduce metabolic lability, specifically to slow down the process of sulfonamide dealkylation, which can improve its pharmacokinetic properties.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.
Q3: How can I confirm that this compound is engaging with CDK2 in my cellular experiments?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method relies on the principle that a ligand-bound protein is thermally more stable than its unbound form. An increase in the melting temperature of CDK2 in the presence of this compound indicates direct binding.
Q4: What are the expected off-target effects of this compound?
A4: this compound was developed from a series of compounds demonstrating high selectivity for CDK2 over other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to perform or consult kinase panel screening data to understand the selectivity profile.
III. Experimental Protocols and Data
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of a supplied batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
B. In Vitro CDK2 Kinase Activity Assay (Example using ADP-Glo™)
Objective: To determine the IC₅₀ value of this compound against CDK2.
Methodology:
-
Reagents: Recombinant human CDK2/Cyclin A or CDK2/Cyclin E, a suitable substrate (e.g., Histone H1 or a synthetic peptide), ATP, and the ADP-Glo™ Kinase Assay kit.
-
Reaction Setup:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the CDK2/Cyclin complex and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Kₘ for CDK2).
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Representative Data: The table below shows representative IC₅₀ values for a compound (2c) from the same chemical series as this compound, demonstrating its high selectivity for CDK2.
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. CDK2 |
| CDK2/CycE | 3 | 1 |
| CDK1/CycB | >1000 | >333 |
| CDK4/CycD1 | 630 | 210 |
| CDK6/CycD3 | 760 | 253 |
| CDK7/CycH | >1000 | >333 |
| CDK9/CycT | >1000 | >333 |
| Data adapted from Sokolsky, A., et al. (2022). ACS Medicinal Chemistry Letters.[2][3][4] |
C. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to CDK2 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or by sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble CDK2 by Western blotting using a specific anti-CDK2 antibody.
-
Data Interpretation: Plot the band intensity of soluble CDK2 as a function of temperature for both vehicle- and drug-treated samples. A shift of the melting curve to higher temperatures in the drug-treated sample indicates stabilization of CDK2 by the inhibitor. A typical thermal shift for a potent kinase inhibitor is in the range of 2-10°C.
IV. Visualizations
CDK2 Signaling Pathway in the G1/S Transition
The following diagram illustrates the central role of CDK2 in the G1 to S phase transition of the cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D, which initiates the phosphorylation of the Retinoblastoma protein (Rb). This leads to the release of the E2F transcription factor, which promotes the expression of Cyclin E. The CDK2-Cyclin E complex then hyperphosphorylates Rb, leading to full E2F activation and the transcription of genes required for DNA synthesis. Subsequently, CDK2 associates with Cyclin A to promote progression through S phase.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Experimental Workflow for this compound Quality Control
The following diagram outlines a typical workflow for the quality control of a new batch of this compound.
Caption: Quality control workflow for this compound.
References
dealing with batch-to-batch variation of CDK2-IN-14-d3
Welcome to the technical support center for CDK2-IN-14-d3. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from the use of this potent and selective CDK2 inhibitor, with a particular focus on troubleshooting batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2][3] By binding to the ATP pocket of CDK2, this compound blocks its kinase activity, preventing the phosphorylation of downstream substrates like Retinoblastoma protein (Rb). This leads to cell cycle arrest and can induce apoptosis in cancer cells where CDK2 activity is dysregulated. The "-d3" designation indicates that the compound has been isotopically labeled with three deuterium atoms, which can be useful for metabolic stability studies or as an internal standard in mass spectrometry-based assays.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and storage temperature. For instance, DMSO stock solutions should be stored at -80°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q3: What are the potential causes of batch-to-batch variation with this compound?
Batch-to-batch variation in small molecule inhibitors can arise from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solubility: Variations in the physical properties of the solid material that affect its ability to dissolve completely.
-
Potency: Subtle changes in the crystalline structure or the presence of minor impurities that can affect the binding affinity to the target kinase.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q4: Can the deuterium labeling affect the activity of the compound?
Isotopic labeling with deuterium is generally not expected to significantly alter the biological activity of a small molecule inhibitor, as the size and electronic properties are very similar to hydrogen. However, in some cases, deuteration can affect the metabolic stability of a compound, which may lead to altered pharmacokinetics in vivo. For in vitro experiments, significant differences in potency between a deuterated and non-deuterated analog are less common but not impossible.
Troubleshooting Guides
Guide 1: Initial Quality Control of a New Batch
It is crucial to perform initial quality control (QC) checks on any new batch of this compound before initiating critical experiments. This can help to identify potential issues early and ensure the reliability and reproducibility of your results.
Recommended QC Workflow:
Caption: Workflow for initial quality control of a new batch of this compound.
Table 1: Example Certificate of Analysis (CoA) Data for this compound
| Parameter | Specification | Batch A (Good) | Batch B (Problematic) |
| Appearance | White to off-white solid | Conforms | Conforms |
| Purity (by HPLC) | ≥98% | 99.5% | 95.2% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms | Conforms |
| Mass Spectrum (m/z) | [M+H]⁺ = 447.19 | 447.2 | 447.2 |
| Solubility (in DMSO) | ≥ 50 mg/mL | Conforms | Poor, precipitates at 20 mg/mL |
Table 2: User-Generated QC Data Comparison
| Experiment | Expected Result | Batch A (Good) | Batch B (Problematic) |
| Solubility in DMSO | Clear solution at 10 mM | Clear solution | Hazy, some precipitate |
| In Vitro Kinase Assay (IC50) | 50 - 100 nM | 75 nM | 250 nM |
| Cell Proliferation Assay (EC50) | 0.5 - 1.0 µM | 0.8 µM | 3.5 µM |
Guide 2: Troubleshooting Inconsistent Experimental Results
If you observe that a new batch of this compound is producing results that are inconsistent with previous batches, follow this troubleshooting guide.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Step 1: Verify Compound Integrity
-
Solubility: Ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm it and vortex. If the precipitate remains, the solubility of the new batch may be lower.
-
Storage: Confirm that the compound has been stored correctly, both as a solid and in solution. Improper storage can lead to degradation.
Step 2: Review Experimental Parameters
-
Concentration Calculations: Double-check all calculations for dilutions of the stock solution.
-
Reagents: Ensure all other reagents used in the assay (e.g., ATP in a kinase assay, cell culture media) are fresh and from reliable lots.
Step 3: Side-by-Side Comparison
-
If you have any of a previous, reliable batch remaining, perform a side-by-side comparison with the new batch in a key experiment (e.g., an IC50 determination or a cell viability assay). This is the most definitive way to determine if the issue lies with the new batch of the compound.
Guide 3: Investigating Unexpected Off-Target Effects
If you suspect a new batch of this compound is causing unexpected phenotypes or off-target effects, consider the following.
Caption: Decision tree for investigating unexpected off-target effects.
-
Confirm On-Target Engagement: Use Western blotting to check the phosphorylation status of known CDK2 substrates, such as Rb at Serine 807/811. A potent batch should show a decrease in p-Rb levels.
-
Broader Kinase Profiling: If available, screen the new batch against a panel of kinases to identify any new, significant off-target activities. Compare this profile to that of a previous, reliable batch.
-
Consider Impurities: An impurity in a new batch could be responsible for the off-target effects. If you have access to analytical chemistry resources, consider running an independent purity analysis (e.g., by HPLC-MS).
Signaling Pathway
Caption: Simplified CDK2 signaling pathway leading to the G1/S cell cycle transition.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly and gently warm the vial (e.g., in a 37°C water bath) if necessary to ensure complete dissolution.
-
Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol is a general guideline and may need to be optimized for your specific kinase and substrate.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant CDK2/Cyclin E enzyme.
-
Substrate: Histone H1 or a specific peptide substrate.
-
ATP: Prepare a stock solution in water. The final concentration in the assay should be at or near the Km for ATP for CDK2.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK2/Cyclin E enzyme and substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for antibody-based detection).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction according to your detection method (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
-
Data Analysis:
-
Quantify the phosphorylation signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Proliferation Assay
-
Cell Seeding:
-
Seed your cells of interest (e.g., a cancer cell line with known CDK2 dependency) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Incubation:
-
Incubate the cells for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
-
Assessing Proliferation:
-
Use a suitable method to quantify cell proliferation, such as:
-
Resazurin-based assays (e.g., alamarBlue): Add the reagent and measure fluorescence.
-
Crystal Violet Staining: Stain, solubilize the dye, and measure absorbance.
-
BrdU Incorporation: Pulse the cells with BrdU, followed by immunodetection.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Fit the data to determine the EC50 value.
-
Protocol 4: Western Blotting for Downstream Target Modulation
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a relevant time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a CDK2 target (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Rb or a housekeeping protein like GAPDH or β-actin.
-
References
Validation & Comparative
A Comparative Guide to CDK2-IN-14 and its Deuterated Analog, CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-14, and its deuterated form, CDK2-IN-14-d3. The focus is on the potential advantages conferred by deuterium substitution, supported by an overview of relevant experimental methodologies.
Introduction to CDK2 Inhibition and the Rationale for Deuteration
Cyclin-Dependent Kinase 2 (CDK2) is a key protein in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a significant target for therapeutic intervention. Inhibitors of CDK2 can induce cell cycle arrest and senescence in tumor cells, offering a promising avenue for cancer treatment.[1]
The Deuterium Advantage
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to enhance the pharmacokinetic properties of a compound.[2][3][4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][7][8]
Potential benefits of deuteration include:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[2][5]
-
Increased Drug Exposure: Slower metabolism can result in higher and more sustained plasma concentrations of the active drug.[2]
-
Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration of the drug.[3]
-
Potentially Altered Metabolite Profile: Deuteration can sometimes lead to a different ratio of metabolites, which may reduce the formation of toxic byproducts.[2]
This compound is the deuterated version of CDK2-IN-14, a potent and selective inhibitor of CDK2.[9][10] While specific comparative data is not publicly available, the rationale for the development of this compound is based on the established principles of deuterium substitution to potentially improve its drug-like properties.
Performance Comparison: Postulated Advantages of this compound
While direct experimental data comparing the performance of CDK2-IN-14 and this compound is not available in the public domain, the following table outlines the anticipated improvements in the deuterated form based on the known effects of deuterium substitution.
| Parameter | CDK2-IN-14 (Non-Deuterated) | This compound (Deuterated) - Postulated | Potential Advantage of Deuteration |
| Potency (IC50) | Potent CDK2 inhibitor | Expected to have similar intrinsic potency | The primary goal of deuteration is not to alter target affinity but to improve pharmacokinetics. |
| Metabolic Stability | Susceptible to metabolism | Expected to have higher metabolic stability | Slower enzymatic breakdown leading to a longer half-life. |
| Pharmacokinetics | Standard pharmacokinetic profile | Expected to have an improved pharmacokinetic profile (e.g., longer half-life, increased exposure) | May lead to more favorable dosing regimens and sustained therapeutic effect. |
Experimental Protocols
To empirically determine the comparative performance of CDK2-IN-14 and this compound, the following key experiments would be essential.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of CDK2-IN-14 and this compound in a controlled in vitro system.
Methodology:
-
Incubation: The test compounds (CDK2-IN-14 and this compound) are incubated at a fixed concentration with liver microsomes (from human or other species) and a cofactor mix (e.g., NADPH) to initiate metabolic reactions.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of CDK2-IN-14 and this compound in a living organism.
Methodology:
-
Animal Model: A cohort of mice is divided into two groups, one for each compound.
-
Drug Administration: A defined dose of either CDK2-IN-14 or this compound is administered to the respective group of mice, typically via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
CDK2 Signaling Pathway
The following diagram illustrates the central role of CDK2 in the cell cycle, highlighting its activation and downstream effects that are targeted by inhibitors like CDK2-IN-14.
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
Conclusion
While direct comparative data for CDK2-IN-14 and its deuterated analog this compound is not currently available in the public domain, the principles of deuteration in medicinal chemistry suggest that this compound holds the potential for an improved pharmacokinetic profile. Specifically, it is anticipated to exhibit enhanced metabolic stability, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. These potential advantages could translate into a more favorable dosing regimen in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the necessary studies to empirically validate these postulated benefits. Further research and publication of direct comparative data are crucial to fully elucidate the performance differences between these two compounds.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 9. This compound - Immunomart [immunomart.org]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of CDK2-IN-14-d3: A Comparative Analysis for Drug Discovery Professionals
For researchers at the forefront of oncology and cell cycle research, the selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) presents a promising therapeutic strategy. CDK2-IN-14-d3, a deuterated analog of the potent 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of inhibitors, has emerged as a valuable tool for investigating CDK2 function. This guide provides a detailed comparison of the selectivity of this chemical scaffold against other notable CDK2 inhibitors, supported by experimental data and protocols to aid in the critical evaluation and application of these compounds in research and development.
At a Glance: Comparative Selectivity of CDK2 Inhibitors
The following table summarizes the inhibitory activity of the CDK2-IN-14 scaffold and other selective CDK2 inhibitors against a panel of Cyclin-Dependent Kinases. Lower IC50 or Ki values indicate higher potency.
| Compound/Scaffold | CDK2 (IC50/Ki, nM) | CDK1 (IC50/Ki, nM) | CDK4 (IC50/Ki, nM) | CDK5 (IC50/Ki, nM) | CDK6 (IC50/Ki, nM) | CDK7 (IC50/Ki, nM) | CDK9 (IC50/Ki, nM) | Selectivity (Fold vs. CDK1) |
| CDK2-IN-14 scaffold analog (5g) | 8 | >2000 | >2000 | 180 | >2000 | >2000 | 480 | >250 |
| INX-315 | 2.3 (NanoBRET IC50) | 374 | ND | ND | ND | ND | 2950 | ~163 |
| PF-06873600 | 0.09 (Ki) | - | 0.13 (Ki) | - | 0.16 (Ki) | - | - | N/A |
Note: Data for the CDK2-IN-14 scaffold is based on a representative analog (5g) from the discovery publication[1]. Data for INX-315 is from a company presentation and represents cellular target engagement (NanoBRET). Data for PF-06873600 are Ki values and this compound is a dual CDK2/4/6 inhibitor[2]. ND = Not Disclosed. N/A = Not Applicable due to dual selectivity.
The data clearly positions the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, from which this compound is derived, as a highly selective inhibitor of CDK2. An extensive structure-activity relationship (SAR) study of this series has demonstrated the potential to achieve over 200-fold selectivity against other key cell cycle-related CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9[1]. This high selectivity is a critical attribute, as off-target inhibition of closely related kinases like CDK1 can lead to undesirable cellular toxicity.
In comparison, INX-315 also demonstrates significant selectivity for CDK2 over other CDKs. PF-06873600, on the other hand, is a potent dual inhibitor of CDK2, CDK4, and CDK6, which may be advantageous in certain therapeutic contexts but lacks the specific selectivity for CDK2[2].
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is tightly controlled by the binding of regulatory cyclin partners, namely Cyclin E and Cyclin A. The activated CDK2/Cyclin complex then phosphorylates a host of substrate proteins, leading to the initiation of DNA replication and progression into the S phase.
Experimental Protocols for Determining Inhibitor Selectivity
The validation of a kinase inhibitor's selectivity is paramount. Two widely accepted methods for this are broad-panel kinase screening assays and cellular target engagement assays.
KinomeScan: A Broad-Panel Biochemical Assay
The KinomeScan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components: The assay typically includes the kinase target, the immobilized ligand, and the test compound.
-
Procedure: The kinase is incubated with the test compound and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is then quantified.
-
Detection: The amount of bound kinase is measured, often using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within a cellular environment.
Methodology:
-
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The available data strongly supports the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, represented by compounds like this compound, as a highly selective tool for the inhibition of CDK2. Its superior selectivity over other CDKs, particularly CDK1, makes it an excellent candidate for investigating the specific roles of CDK2 in cellular processes and for the development of targeted cancer therapies. When selecting a CDK2 inhibitor for research, it is crucial to consider the desired selectivity profile. For studies requiring specific inhibition of CDK2, compounds from the CDK2-IN-14 series are highly recommended. For applications where dual inhibition of CDK2 and CDK4/6 is desired, a compound like PF-06873600 may be more appropriate. The experimental protocols outlined in this guide provide a framework for the independent validation of inhibitor selectivity and cellular target engagement, ensuring the robustness and reliability of future research in this critical area of drug discovery.
References
A Comparative Guide: CDK2-IN-14-d3 vs. Palbociclib in Breast Cancer Cells
In the landscape of targeted therapies for breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) subtypes. Palbociclib, a first-in-class CDK4/6 inhibitor, has transformed the standard of care. However, the development of resistance has spurred the exploration of new therapeutic avenues, including the targeting of CDK2. This guide provides a detailed comparison of the established CDK4/6 inhibitor, Palbociclib, with the novel, highly selective CDK2 inhibitor, CDK2-IN-14-d3, for researchers, scientists, and drug development professionals.
While extensive data is available for Palbociclib, it is important to note that specific experimental data for this compound in breast cancer cell lines is limited in the public domain. Therefore, this guide will leverage data on other highly selective CDK2 inhibitors as representative examples to illustrate the potential of this therapeutic class in comparison to Palbociclib.
Mechanism of Action: Targeting Different Phases of the Cell Cycle
Palbociclib is a potent and selective inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, inducing G1 cell cycle arrest and thereby inhibiting tumor cell proliferation.[1][2][3][4]
This compound is a deuterated, potent, and highly selective inhibitor of CDK2.[5] CDK2, primarily in complex with cyclin E and then cyclin A, is a key regulator of the G1/S transition and S phase progression.[6] In the context of CDK4/6 inhibitor resistance, cancer cells can become dependent on the CDK2/cyclin E pathway to bypass the G1 checkpoint.[1][6] Therefore, selective inhibition of CDK2 presents a rational strategy to overcome resistance to drugs like Palbociclib. The deuteration of this compound is a chemical modification intended to improve its metabolic stability.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for Palbociclib and representative selective CDK2 inhibitors.
Table 1: In Vitro Efficacy of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MCF-7 | HR+/HER2- | 148 ± 25.7 | [7][8] |
| T47D | HR+/HER2- | Data not consistently reported | |
| MDA-MB-231 | Triple-Negative | 432 ± 16.1 | [7][8] |
| MB-453 | ER-/HER2+ | 106 | [9] |
| MCF7-PR (Palbociclib Resistant) | HR+/HER2- | 7150 | [8] |
| T47D-PR (Palbociclib Resistant) | HR+/HER2- | 3370 | [8] |
Table 2: Enzymatic Selectivity of the this compound Parent Scaffold
Data for a representative compound from the 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series.
| Kinase | IC50 (nM) | Selectivity vs. CDK2 | Reference |
| CDK2/CycE | 0.3 | - | [1] |
| CDK1/CycB | >200 | >667-fold | [1] |
| CDK4/CycD1 | >200 | >667-fold | [1] |
| CDK6/CycD3 | >200 | >667-fold | [1] |
| CDK7/CycH/MAT1 | >200 | >667-fold | [1] |
| CDK9/CycT1 | >200 | >667-fold | [1] |
Table 3: In Vitro Efficacy of Representative Selective CDK2 Inhibitors in Breast Cancer Cell Lines
Data for other selective CDK2 inhibitors are used here to represent the potential of this drug class, as specific data for this compound is not publicly available.
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Reference |
| BLU-222 | MCF-7 (Palbociclib Resistant) | HR+/HER2- | More sensitive than parental | [10] |
| BLU-222 | T47D (Palbociclib Resistant) | HR+/HER2- | More sensitive than parental | [10] |
| INCB123667 | HCC1569 (HER2+, Cyclin E high) | - | 66.5% tumor growth inhibition in vivo | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for comparing these inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with serial dilutions of this compound or Palbociclib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Rb Phosphorylation
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
Palbociclib has been a transformative therapy for HR+/HER2- breast cancer by effectively inducing G1 arrest through CDK4/6 inhibition. However, acquired resistance, often driven by the upregulation of the CDK2/cyclin E pathway, presents a significant clinical challenge.
This compound, as a representative of a new class of highly selective CDK2 inhibitors, holds the potential to address this unmet need. While direct comparative data in breast cancer cell lines is still emerging, the high selectivity of its parent scaffold suggests a favorable therapeutic window. The available preclinical data for other selective CDK2 inhibitors, such as BLU-222 and INCB123667, demonstrate promising activity, particularly in models of Palbociclib resistance. These agents can overcome resistance by targeting the bypass pathway that cancer cells utilize to evade CDK4/6 blockade.
Further preclinical studies directly comparing this compound with Palbociclib in a panel of breast cancer cell lines, including Palbociclib-resistant models, are warranted to fully elucidate its therapeutic potential. Such studies will be crucial in guiding the clinical development of this next generation of CDK inhibitors and defining their role in the evolving landscape of breast cancer treatment.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract PO1-18-05: Combination treatment with CDK2 inhibitor (BLU-222) and either palbociclib or ribociclib is synergistic in pre-clinical models of CDK4/6 inhibitor-resistant breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Incyte’s CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer | Nasdaq [nasdaq.com]
- 11. blueprintmedicines.com [blueprintmedicines.com]
Navigating the Kinase Landscape: A Comparative Guide to the Specificity of CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell cycle regulation, Cyclin-Dependent Kinase 2 (CDK2) stands as a pivotal player, orchestrating the transition from the G1 to the S phase. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the deuterated inhibitor, CDK2-IN-14-d3, focusing on its specificity for CDK2 over other members of the CDK family. The information presented herein is based on preclinical data and is intended to guide research and development efforts.
Unveiling the Selectivity Profile of a Potent CDK2 Inhibitor
This compound is a potent and selective inhibitor of CDK2. Its non-deuterated counterpart, CDK2-IN-14 (also referred to as compound 4f in foundational research), has been extensively profiled against a panel of cyclin-dependent kinases to establish its selectivity. The following table summarizes the inhibitory activity and selectivity of close structural analogs, highlighting the remarkable preference for CDK2.
| Compound | CDK2 IC50 (nM) | Fold Selectivity vs. CDK1 | Fold Selectivity vs. CDK4 | Fold Selectivity vs. CDK6 | Fold Selectivity vs. CDK7 | Fold Selectivity vs. CDK9 |
| Analog 5f | 1.3 | >1500 | >1500 | >1500 | >1500 | 200 |
| Analog 5g | 1.1 | >1800 | >1800 | >1800 | >1800 | 230 |
| Analog 6 | 1.8 | >1100 | >1100 | >1100 | >1100 | 170 |
Data sourced from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022.[1]
The data clearly demonstrates that these 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives exhibit exceptional selectivity for CDK2, with inhibitory concentrations in the low nanomolar range.[1] The fold selectivity against other key cell cycle-related CDKs, such as CDK1, CDK4, and CDK6, as well as the transcriptional kinases CDK7 and CDK9, is consistently over 1000-fold for the most selective analogs.[1] This high degree of selectivity is a critical attribute, as off-target inhibition of other CDKs can lead to undesirable toxicities. The deuteration in this compound is designed to improve metabolic stability without altering the core pharmacophore responsible for this impressive selectivity profile.[1]
Experimental Protocols: Deconstructing the Kinase Inhibition Assay
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following is a representative methodology for an in vitro kinase inhibition assay, based on standard practices in the field, to assess the activity of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human cyclin-dependent kinases.
Materials:
-
Enzymes: Purified, recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK1/Cyclin B, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, CDK9/Cyclin T1).
-
Substrate: A suitable peptide or protein substrate for each kinase (e.g., Histone H1 for CDK1/2, a fragment of the Retinoblastoma protein (Rb) for CDK4/6).
-
ATP: Adenosine triphosphate, [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays.
-
Test Compound: this compound or other inhibitors, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.
-
Detection Reagents: Depending on the assay format, this may include reagents for luminescence-based ATP detection (e.g., Kinase-Glo®), phosphocellulose paper and a scintillation counter for radiometric assays, or phosphospecific antibodies for ELISA-based methods.
-
Microplates: 96-well or 384-well plates suitable for the chosen detection method.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is included to determine the uninhibited enzyme activity.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
-
Inhibitor Incubation: The serially diluted test compound is added to the reaction mixture and incubated for a predetermined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range of the assay.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺, or a denaturing agent).
-
Signal Detection: The amount of product formed is quantified using the chosen detection method.
-
Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radioactive ATP. The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Luminescence-Based Assay: A reagent that measures the amount of ATP remaining in the well is added. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Mechanism: The CDK2 Signaling Pathway
To understand the biological context in which this compound operates, it is essential to visualize the CDK2 signaling pathway. The following diagram, generated using Graphviz, illustrates the key components and regulatory steps involved in CDK2 activation and its role in cell cycle progression.
CDK2 signaling pathway and point of inhibition.
This guide provides a foundational understanding of the selectivity of this compound and the experimental approaches used to characterize such inhibitors. For researchers embarking on studies involving CDK2 inhibition, a thorough evaluation of the inhibitor's specificity is paramount to ensure the validity and translatability of the findings.
References
A Comparative Analysis of CDK2-IN-14-d3 and CYC065 Efficacy
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) represent a pivotal class of molecules. This guide provides a detailed comparison of two noteworthy CDK inhibitors: CDK2-IN-14-d3, a highly selective CDK2 inhibitor, and CYC065 (Fadraciclib), a dual inhibitor of CDK2 and CDK9. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental foundations of these findings.
Introduction to the Compounds
This compound is a potent and exceptionally selective inhibitor of CDK2, developed from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[1] Its design strategy focused on achieving high selectivity against other CDK family members to minimize off-target effects.[1] The inclusion of deuterium in its structure was a strategic modification to reduce metabolic dealkylation, thereby improving its pharmacokinetic profile.[1]
CYC065 (Fadraciclib) is an orally available, second-generation CDK inhibitor that potently targets both CDK2 and CDK9.[1][2][3] Its dual inhibitory mechanism allows it to interfere with both cell cycle progression (via CDK2) and transcription (via CDK9).[2][3] CYC065 has been investigated in numerous preclinical and clinical studies for various malignancies.[4][5][6][7]
Efficacy and Potency: A Quantitative Comparison
The following tables summarize the available quantitative data on the potency and efficacy of this compound and CYC065.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Selectivity vs. Other CDKs |
| This compound | CDK2/CycE1 | 1.1 | >200-fold vs. CDK1/4/6/7/9 |
| CYC065 (Fadraciclib) | CDK2/cyclin A | 5 | - |
| CDK9/cyclin T1 | 26 | Potent against CDK2 and CDK9 |
Data for this compound from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and Selleck Chemicals.
Table 2: Cellular Efficacy
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | COV318 | p-Rb HTRF | 0.102 (without blood), inactive (with blood) |
| CYC065 (Fadraciclib) | Various AML cell lines | Resazurin assay (72h) | Varies by cell line |
| Colorectal Cancer PDOs | Cell-Titer Glo (72h) | 2.65 ± 3.92 |
Data for this compound from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data for CYC065 from PLOS One. 2020;15(7):e0234103 and ASCO Meeting Abstract 2024.
Mechanism of Action
This compound: Selective CDK2 Inhibition
This compound's primary mechanism is the highly selective inhibition of CDK2. CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, this compound is expected to induce cell cycle arrest at this checkpoint, preventing DNA replication and subsequent cell division. This targeted approach aims to be particularly effective in tumors with CDK2 hyperactivity or amplification of its binding partner, cyclin E (CCNE1).[1]
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. promega.com [promega.com]
- 7. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of CDK2-IN-14-d3 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor CDK2-IN-14-d3 with other known cyclin-dependent kinase (CDK) inhibitors. The following sections present a detailed analysis of their cross-reactivity profiles, supported by experimental data and methodologies, to aid in the selection of the most appropriate compounds for research and development.
Introduction to CDK2 and Its Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase. Its dysregulation is a hallmark of many cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective deuterated inhibitor of CDK2, designed for enhanced metabolic stability and use in cancer research. The selectivity of any kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity and misleading experimental results. This guide compares the selectivity of this compound's non-deuterated counterpart and other prominent CDK inhibitors to provide a comprehensive overview of their cross-reactivity.
Comparative Analysis of Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of several CDK inhibitors against a panel of cyclin-dependent kinases. A lower IC50 value indicates greater potency. The data presented here has been compiled from various sources to provide a comparative landscape.
| Kinase Target | INX-315 (Representative for this compound) IC50 (nM) | Milciclib IC50 (nM)[7][8][9] | SNS-032 IC50 (nM)[10][11][12][13] | Roscovitine IC50 (nM)[14][15] |
| CDK2/Cyclin E | 0.6 [2][3] | 363 | 48 | 700 |
| CDK2/Cyclin A | 2.4 [3] | 45 | 48 | 700 |
| CDK1/Cyclin B | 30[3] | 398 | 480 | 650 |
| CDK4/Cyclin D1 | 133[3] | 160 | 925 | >100,000 |
| CDK5/p35 | - | 265 | 340 | 160 |
| CDK6/Cyclin D3 | 338[3] | - | >1000 | >100,000 |
| CDK7/Cyclin H | - | 150 | 62 | 800 |
| CDK9/Cyclin T | 73[3] | - | 4 | - |
Summary of Selectivity:
-
INX-315 (as a proxy for this compound): Demonstrates exceptional potency and selectivity for CDK2 over other CDKs. The IC50 value for CDK2/Cyclin E is in the sub-nanomolar range, with significantly higher concentrations required to inhibit other CDKs.[1][2][3]
-
Milciclib: While potent against CDK2, it also shows considerable activity against other CDKs, including CDK1, CDK4, CDK5, and CDK7, as well as the receptor tyrosine kinase TRKA.[7][8][9][16]
-
SNS-032: Exhibits potent inhibition of CDK2, but also demonstrates high potency against CDK9 and CDK7.[10][11][12][13]
-
Roscovitine: Shows a preference for CDK2 and CDK5, but with less potency compared to the other inhibitors. It has significantly weaker activity against CDK4 and CDK6.[14][15]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18][19][20][21]
Principle: The assay is a two-step process. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific CDK/cyclin complex, the peptide or protein substrate, and the kinase inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radiolabeled ATP Filter-Binding Assay
This is a traditional and robust method for measuring kinase activity.[22]
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the kinase.
Procedure:
-
Kinase Reaction:
-
Set up kinase reactions in a microplate with the kinase, substrate (e.g., Histone H1 for CDKs), kinase buffer, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the plate at a controlled temperature for a defined period.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
-
Washing:
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
-
Signal Detection:
-
Add a scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity detected is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Visualizations
CDK2 Signaling Pathway
Caption: CDK2 signaling pathway in cell cycle progression.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. incyclixbio.com [incyclixbio.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 16. tizianalifesciences.com [tizianalifesciences.com]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. kinaselogistics.com [kinaselogistics.com]
- 22. Assay in Summary_ki [bindingdb.org]
Confirming Target Engagement of CDK2 Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the target engagement of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, such as the hypothetical compound CDK2-IN-14-d3, within a cellular environment. We present detailed protocols for established assays, quantitative data comparison tables, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to CDK2 and Target Engagement
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, primarily active during the G1/S phase transition and S phase.[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Confirmation of target engagement—the direct physical interaction of a drug with its intended target protein in a cellular milieu—is a critical step in the development of novel CDK2 inhibitors. This guide explores and compares several widely used techniques to quantify and validate this engagement.
Comparative Overview of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the desired endpoint (e.g., direct binding, downstream functional effect), required instrumentation, and throughput. Below is a summary of common methods used to confirm CDK2 inhibitor target engagement.
| Assay | Principle | Output | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA) | Low to High | Label-free, confirms intracellular binding, applicable to various cell types and tissues.[2][3] | Indirect measure of binding, requires specific antibodies for detection, optimization of heating conditions is necessary. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CDK2 and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing the BRET signal. | IC50 values, kinetic parameters (residence time). | High | Live-cell assay, provides quantitative binding affinity, highly sensitive.[4][5][6] | Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag. |
| Western Blot for Phospho-Substrates | Measures the phosphorylation status of downstream CDK2 substrates, such as Retinoblastoma protein (pRb). | Changes in phosphorylation levels of substrates like pRb (Ser807/811).[7] | Low | Measures the functional consequence of target engagement, utilizes standard laboratory techniques. | Indirect, pathway-dependent, can be affected by off-target effects, semi-quantitative. |
| In Vitro Kinase Activity Assay | Measures the ability of the inhibitor to block the phosphorylation of a substrate by purified CDK2/cyclin complexes. | IC50 values. | Medium to High | Direct measure of enzymatic inhibition, allows for detailed kinetic studies.[8][9][10][11] | Does not confirm target engagement in a cellular context, may not reflect cellular potency due to factors like cell permeability and ATP concentration. |
| Competitive Binding Assays | The inhibitor competes with a known ligand (e.g., a fluorescent probe) for binding to CDK2. | Ki or IC50 values. | High | Quantitative measure of binding affinity. | Typically performed with purified proteins, not in a cellular environment.[12] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: CDK2 signaling pathway and point of intervention for an inhibitor.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol for CDK2
This protocol is adapted from publicly available resources.[2][13][14]
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CDK2 in each sample by Western blotting using a CDK2-specific antibody.
-
Quantify the band intensities and normalize to the unheated control.
-
Plot the percentage of soluble CDK2 against the temperature for both the vehicle- and inhibitor-treated samples to determine the melting curves and the thermal shift.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for CDK2
This protocol is based on manufacturer's guidelines and published studies.[4][5][16]
-
Cell Preparation and Transfection:
-
The day before the assay, transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein and a vector for its corresponding cyclin (e.g., Cyclin E1).[4]
-
Plate the transfected cells in a white, tissue culture-treated 96-well or 384-well plate.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the fluorescent NanoBRET™ tracer to the cells, followed by the addition of the diluted inhibitor or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 1 hour) to allow for binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Protocol for Phosphorylated Retinoblastoma Protein (pRb)
This protocol outlines the detection of pRb, a downstream substrate of CDK2.[17][7][18]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[18]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb at Ser807/811 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for pRb.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.
-
Compare the levels of pRb in inhibitor-treated samples to the vehicle control.
-
Conclusion
Confirming the direct engagement of a small molecule with its intended target within a cellular context is a cornerstone of modern drug discovery. The methods outlined in this guide—CETSA®, NanoBRET™, and downstream substrate phosphorylation analysis—provide a robust toolkit for researchers to validate the cellular activity of CDK2 inhibitors like this compound. Each technique offers unique advantages and provides complementary information, from direct binding affinity to functional cellular consequences. By employing a combination of these approaches, researchers can build a comprehensive understanding of their compound's mechanism of action and confidently advance promising candidates through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. protocols.io [protocols.io]
- 7. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. In Vitro Modification of CDK2 for Activity Assays [bio-protocol.org]
- 9. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. 4.10. Cellular Thermal Shift Assay (CETSA) [35] [bio-protocol.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to CDK2-IN-14-d3: A Potent and Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDK2 inhibitor, CDK2-IN-14-d3, focusing on its inhibitory potency (IC50 values) and mechanism of action. The data presented is intended to support research and development efforts in oncology and other fields where CDK2 is a therapeutic target.
Introduction to this compound
This compound is a deuterated analog of CDK2-IN-14, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Deuteration is a strategy used in medicinal chemistry to improve the metabolic stability of a compound. The non-deuterated parent compound, CDK2-IN-14 (referred to as compound 5f in its discovery publication), and its deuterated version, this compound (compound 6 ), are expected to have similar biological activity.[1] This guide will primarily refer to the data available for the non-deuterated compound, CDK2-IN-14, unless otherwise specified.
Biochemical Potency and Selectivity
CDK2-IN-14 has demonstrated exceptional potency and selectivity for CDK2 in biochemical assays. The half-maximal inhibitory concentration (IC50) of CDK2-IN-14 against a panel of cyclin-dependent kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/E | <1.0 | - |
| CDK1/B | >1000 | >1000 |
| CDK4/D1 | 210 | >210 |
| CDK6/D3 | 310 | >310 |
| CDK7/H/MAT1 | >1000 | >1000 |
| CDK9/T1 | 230 | >230 |
| Data sourced from Sokolsky et al., 2022, ACS Medicinal Chemistry Letters.[1] |
These results highlight the remarkable selectivity of CDK2-IN-14 for CDK2 over other key cell cycle-regulating CDKs, which is a critical attribute for a targeted therapeutic agent to minimize off-target effects.
Cellular Potency
The cellular activity of CDK2-IN-14 was assessed using a phospho-Rb (p-Rb) High-Throughput Time-Resolved Fluorescence (HTRF) assay in COV318 ovarian cancer cells. This assay measures the phosphorylation of the retinoblastoma protein (Rb), a key downstream substrate of CDK2.
| Cell Line | Assay Condition | Cellular IC50 (nM) |
| COV318 | Standard | 102 |
| COV318 | with human whole blood | >10000 |
| Data sourced from Sokolsky et al., 2022, ACS Medicinal Chemistry Letters.[1] |
The significant decrease in potency in the presence of human whole blood suggests that CDK2-IN-14 may have high plasma protein binding, a factor to consider in preclinical and clinical development.
CDK2 Signaling Pathway
CDK2 is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is tightly controlled by the binding of cyclins, particularly cyclin E and cyclin A. The activated CDK2/cyclin complex then phosphorylates a variety of substrate proteins, leading to the initiation of DNA replication and progression through the S phase.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Protocols
Biochemical IC50 Determination
The inhibitory activity of CDK2-IN-14 against a panel of kinases was determined using a radiometric assay.
Workflow for Biochemical IC50 Assay:
Caption: General workflow for a radiometric kinase IC50 assay.
Brief Protocol:
-
Kinase, a suitable substrate (e.g., Histone H1), and varying concentrations of the inhibitor are pre-incubated in assay buffer.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed at room temperature and then stopped.
-
The reaction mixture is transferred to a filter membrane to capture the phosphorylated substrate.
-
Unincorporated [γ-33P]ATP is washed away.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular p-Rb HTRF Assay
The cellular potency was determined by measuring the inhibition of retinoblastoma protein (Rb) phosphorylation at Ser807/811 in cells.
Workflow for Cellular p-Rb HTRF Assay:
Caption: Workflow for a cellular phospho-Rb HTRF assay.
Brief Protocol:
-
COV318 cells are seeded in microplates and allowed to adhere.
-
Cells are treated with a serial dilution of CDK2-IN-14 for a specified time.
-
Cells are lysed to release cellular proteins.
-
The lysate is incubated with two HTRF antibodies: a terbium cryptate-labeled antibody against total Rb and a d2-labeled antibody against phospho-Rb (Ser807/811).
-
The HTRF signal is read on a compatible plate reader. The ratio of the emission signals from the two fluorophores is proportional to the amount of phosphorylated Rb.
-
IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.
Comparison with Other CDK2 Inhibitors
While direct head-to-head cellular IC50 data for this compound across a wide range of cell lines is not yet publicly available, its high biochemical potency and selectivity position it as a promising research tool and potential therapeutic candidate. For comparison, several other CDK inhibitors are in various stages of preclinical and clinical development.
| Inhibitor | CDK2 IC50 (nM, biochemical) | Selectivity Profile | Development Stage |
| Dinaciclib | 1 | Pan-CDK inhibitor (CDK1, 2, 5, 9) | Clinical Trials |
| Palbociclib | >1000 | Selective CDK4/6 inhibitor | Approved |
| Roscovitine | 100 | CDK1, 2, 7, 9 inhibitor | Preclinical/Clinical |
| CDK2-IN-14 | <1.0 | Highly selective for CDK2 | Preclinical |
This table illustrates that while pan-CDK inhibitors and CDK4/6 inhibitors have advanced clinically, there is a clear space for highly selective CDK2 inhibitors like this compound, particularly in cancers driven by CDK2 hyperactivity.
Conclusion
This compound, based on the data from its non-deuterated parent compound, is a highly potent and selective inhibitor of CDK2. Its favorable biochemical profile makes it a valuable tool for investigating the biological roles of CDK2 in normal and disease states. Further studies are warranted to evaluate its efficacy in a broader range of cancer cell lines and in in vivo models to fully assess its therapeutic potential.
References
A Head-to-Head Comparison of CDK Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive side-by-side comparison of the three leading FDA-approved CDK4/6 inhibitors: palbociclib (Ibrance®), ribociclib (Kisqali®), and abemaciclib (Verzenio®). We delve into their mechanism of action, comparative efficacy, selectivity, and safety profiles, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Halting the Cell Cycle
CDK4 and CDK6 are key enzymes that, in complex with cyclin D, drive the cell cycle forward from the G1 (growth) phase to the S (synthesis) phase.[1] They achieve this by phosphorylating the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb releases its inhibitory grip on the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell division.[3] In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactive, leading to uncontrolled cell proliferation.[1]
Palbociclib, ribociclib, and abemaciclib are all potent and selective inhibitors of CDK4 and CDK6.[2] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in tumor growth.[1]
Below is a diagram illustrating the CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.
References
- 1. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of CDK2-IN-14-d3 and Alternative CDK2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the research compound CDK2-IN-14-d3 and three alternative CDK2 inhibitors: PF-06873600, K03861, and Milciclib. We present available efficacy data, experimental methodologies, and relevant biological pathways to assist researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is initially assessed by its ability to inhibit the target enzyme in a biochemical assay. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibitor constant (Ki) are common metrics for potency.
PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6. It demonstrates high affinity for these complexes, as indicated by its low Ki values.[3]
K03861 is a type II inhibitor of CDK2, meaning it binds to the inactive conformation of the kinase. It exhibits a strong dissociation constant (Kd) for wild-type and mutant forms of CDK2.[4][5] Interestingly, in cellular assays, K03861 has also been shown to engage CDK8/19 with pronounced selectivity over other CDKs, including CDK2.[6]
Milciclib (PHA-848125) is a pan-CDK inhibitor with activity against multiple CDK/cyclin complexes.[7] It also inhibits the Tropomyosin receptor kinase A (TRKA).[7]
Below is a table summarizing the available biochemical potency data for these inhibitors.
| Inhibitor | Target | Potency (IC50/Ki/Kd) |
| CDK-IN-14 | CDK2 | 97 nM (IC50) |
| PF-06873600 | CDK2/cyclin E1 | 0.12 nM (Ki)[3] |
| CDK2/cyclin A2 | 0.083 nM (Ki)[3] | |
| CDK4/cyclin D1 | 1.3 nM (Ki)[3] | |
| CDK4/cyclin D3 | 1.4 nM (Ki)[3] | |
| CDK6/cyclin D1 | 0.1 nM (Ki)[3] | |
| CDK6/cyclin D3 | 2.5 nM (Ki)[3] | |
| K03861 | CDK2 (WT) | 50 nM (Kd)[4][5] |
| CDK2 (C118L) | 18.6 nM (Kd)[4][5] | |
| CDK2 (A144C) | 15.4 nM (Kd)[4][5] | |
| CDK2 (C118L/A144C) | 9.7 nM (Kd)[4][5] | |
| Milciclib | CDK2/cyclin A | 45 nM (IC50)[7] |
| CDK2/cyclin E | 363 nM (IC50) | |
| CDK1/cyclin B | 398 nM (IC50) | |
| CDK4/cyclin D1 | 160 nM (IC50) | |
| CDK7/cyclin H | 150 nM (IC50) | |
| TRKA | 53 nM (IC50)[7] |
Cellular Efficacy in Cancer Cell Lines
The anti-proliferative activity of these inhibitors in various cancer cell lines provides a crucial measure of their potential therapeutic efficacy.
CDK2-IN-14 has been shown to inhibit the cell cycle in HepG-2 hepatocellular carcinoma cells and induce apoptosis through a caspase-mediated mechanism.
PF-06873600 has demonstrated potent inhibition of cell proliferation in ovarian and breast cancer cell lines.[3]
K03861 has shown inhibitory effects on the proliferation of Caki-1 and ACHN renal cancer cells, particularly those with overexpression of WTAP.
Milciclib has demonstrated anti-proliferative activity across a range of cancer cell lines, including colorectal and ovarian cancer.[7]
The following table summarizes the reported cellular IC50 values.
| Inhibitor | Cell Line | Cancer Type | IC50 |
| PF-06873600 | Ovcar3 | Ovarian | 48 nM[3] |
| MCF7 | Breast | 48 nM[3] | |
| Cama1 | Breast | 41 nM[3] | |
| T47D | Breast | 63.5 nM[3] | |
| HCC1428 | Breast | 62 nM[3] | |
| ZR-75-1 | Breast | 106 nM[3] | |
| Milciclib | HCT-116 | Colorectal | 0.275 µM |
| RKO | Colorectal | 0.403 µM | |
| A2780 | Ovarian | 0.2 µM[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for evaluating CDK2 inhibitors.
Experimental Protocols
In Vitro CDK2 Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the general steps for determining the biochemical potency of a CDK2 inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Reconstitute recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., Histone H1 or a specific peptide substrate).
-
Prepare ATP solution at a concentration relevant to the assay (e.g., near the Km for ATP).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the diluted inhibitor solutions.
-
Add the CDK2 enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Terminate the reaction and quantify the kinase activity. The method of detection will depend on the assay format:
-
Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence/TR-FRET Assay: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of a CDK2 inhibitor on cancer cell proliferation.
-
Cell Plating:
-
Harvest and count cancer cells from culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK2 inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).
-
Add a small volume of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 550-600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the cellular IC50 value.
-
Conclusion
The choice of a CDK2 inhibitor for research depends on the specific experimental goals. This compound , with its deuteration for improved metabolic stability and high selectivity, is a valuable tool for in vivo studies where pharmacokinetic properties are critical. PF-06873600 offers high potency against CDK2, CDK4, and CDK6, making it suitable for investigating the combined inhibition of these key cell cycle regulators. K03861 , as a type II inhibitor, provides a different mechanism of action that can be exploited for studying the inactive conformation of CDK2 and may have off-target effects on CDK8/19 that need to be considered. Milciclib presents a broader spectrum of activity against multiple CDKs and TRKA, which could be advantageous for studying cancers with complex dysregulation of kinase signaling.
This guide provides a snapshot of the publicly available data. Researchers are encouraged to consult the primary literature for more detailed information to make an informed decision on the most appropriate CDK2 inhibitor for their research needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Effect of CDK2-IN-14-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CDK2-IN-14-d3 with other common CDK2 inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in objectively evaluating the performance of this compound for their specific research applications in areas such as cancer biology and drug discovery.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Developed from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, this compound and its non-deuterated analog, CDK2-IN-14, have demonstrated exceptional selectivity for CDK2 over other members of the CDK family.[2][3] The deuteration of CDK2-IN-14 to create this compound was a strategic modification to improve its metabolic stability by slowing down the process of sulfonamide dealkylation, a primary metabolic pathway.[3] This enhancement in metabolic stability makes this compound a valuable tool for in vivo studies.
Performance Comparison of CDK2 Inhibitors
The inhibitory activity of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for CDK2-IN-14 and several other widely used CDK2 inhibitors.
| Inhibitor | CDK2 IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Notes |
| CDK2-IN-14 | Not explicitly stated in snippets, but described as "highly selective"[2][3] | >200-fold selectivity for CDKs 1/4/6/7/9[3] | Exceptional selectivity within the CDK family and improved general kinome selectivity.[3] |
| Roscovitine (Seliciclib) | ~200-700 | CDK1, CDK5, CDK7 (~200-700 nM), Poor for CDK4, CDK6 (>100,000 nM)[4] | Broad-range purine inhibitor.[4] |
| Dinaciclib (MK-7965) | 1 | CDK1 (3 nM), CDK5 (1 nM), CDK9 (4 nM)[5][6] | Potent inhibitor of multiple CDKs.[5][7] |
| Milciclib | 45 | Submicromolar activity against CDK1, CDK4, and CDK5[6] | Orally bioavailable inhibitor. |
| CDK2 inhibitor 73 | 44 | CDK1 (86,000 nM) | ~2000-fold selective for CDK2 over CDK1.[8] |
| SNS-032 (BMS-387032) | 48 | CDK7 (62 nM), CDK9 (4 nM), >10-fold selective over CDK1/CDK4[6] | Selective inhibitor of CDK2, 7, and 9. |
Signaling Pathway and Experimental Workflow
To effectively validate the inhibitory effect of this compound, it is crucial to understand its place in the CDK2 signaling pathway and the general workflow for its characterization.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for validating the inhibitory effect of this compound.
Experimental Protocols
CDK2 Kinase Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against CDK2. Specific details may vary based on the detection method (e.g., radiometric, luminescence, fluorescence).
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
CDK substrate peptide (e.g., Histone H1)
-
ATP
-
This compound or other test inhibitors
-
Detection reagent (e.g., Kinase-Glo®, [γ-32P]ATP, or fluorescent antibody)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase assay buffer.
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.
-
-
Assay Setup:
-
Add the desired volume of the inhibitor solution to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant CDK2/Cyclin complex to all wells except the negative control.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using the chosen detection method. For luminescence-based assays like Kinase-Glo®, add the reagent and measure the luminescent signal, which is inversely proportional to the amount of ATP consumed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Cell-Based)
This protocol outlines a general method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cell lines. The specific reagent and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with CCNE1 amplification)
-
Complete cell culture medium
-
This compound or other test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound represents a significant advancement in the development of selective CDK2 inhibitors. Its high selectivity and improved metabolic stability make it a superior tool for both in vitro and in vivo research compared to many broader-spectrum CDK inhibitors. The experimental protocols provided in this guide offer a framework for researchers to independently validate the inhibitory effects of this compound and compare its performance against other available compounds, thereby facilitating more precise and reliable investigations into the role of CDK2 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 inhibitor 73 Datasheet DC Chemicals [dcchemicals.com]
A Comparative Analysis of Deuterated vs. Non-Deuterated Kinase Inhibitors: The Case of Ruxolitinib and Deuruxolitinib
The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a valuable tool in medicinal chemistry to enhance the pharmacokinetic profiles of drugs. This guide provides a comparative analysis of a well-known kinase inhibitor, ruxolitinib, and its deuterated counterpart, deuruxolitinib (formerly CTP-543), offering insights for researchers, scientists, and drug development professionals.
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration involves the selective substitution of hydrogen atoms (¹H) with deuterium (²H or D) at specific molecular positions vulnerable to metabolic breakdown.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage.[3] This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of drug metabolism, particularly when the C-H bond cleavage is the rate-limiting step in a drug's metabolic pathway.[4] The potential benefits of this modification include a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[5][6]
Case Study: Ruxolitinib vs. Deuruxolitinib (CTP-543)
Ruxolitinib is a potent inhibitor of Janus kinases (JAK) 1 and 2, enzymes that play a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[7] It is approved for treating conditions like myelofibrosis and polycythemia vera. Deuruxolitinib is a deuterated form of ruxolitinib, where deuterium has been incorporated to slow down its metabolism.[8][9] This modification has been shown to improve its metabolic stability.[10][11] Deuruxolitinib has been investigated and approved for the treatment of severe alopecia areata, an autoimmune condition where the immune system attacks hair follicles.[8][12]
Mechanism of Action: JAK-STAT Signaling Pathway
Both ruxolitinib and deuruxolitinib exert their therapeutic effects by inhibiting JAK1 and JAK2.[7][8] This inhibition disrupts the JAK-STAT signaling pathway, which is implicated in the pathophysiology of alopecia areata.[8] In this condition, dysregulated JAK signaling leads to the production of inflammatory mediators that contribute to the autoimmune attack on hair follicles.[8][9] By blocking JAK1 and JAK2, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating the inflammatory response.[13]
Figure 1. Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib and Deuruxolitinib.
Comparative Efficacy and Safety Data
Clinical trials for deuruxolitinib in alopecia areata have demonstrated its efficacy. In a Phase 3 trial (THRIVE-AA1), a significantly greater proportion of patients treated with 8 mg and 12 mg twice-daily doses of deuruxolitinib achieved substantial scalp hair regrowth compared to placebo.[14] For instance, at the 24-week mark, 41.5% of patients in the 12 mg group and 29.6% in the 8 mg group achieved a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 80% or more scalp hair coverage), compared to just 0.8% in the placebo group. The safety profile of deuruxolitinib was found to be consistent with previous studies, with common side effects including headache, acne, and upper respiratory infections.[14]
| Parameter | Deuruxolitinib (12 mg BID) | Deuruxolitinib (8 mg BID) | Placebo | Reference |
| Patients with ≥80% scalp hair coverage (SALT ≤20) at 24 weeks | 41.5% | 29.6% | 0.8% | |
| Common Adverse Events (≥5%) | ||||
| Headache | Yes | Yes | Yes | |
| Acne | Yes | Yes | Yes | |
| Upper Respiratory Infection | Yes | Yes | Yes | |
| Increased Creatine Kinase | Yes | Yes | Yes | |
| COVID-19 Infection | Yes | Yes | Yes | |
| Nasopharyngitis | Yes | Yes | Yes | |
| BID: twice daily |
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of kinase inhibitors.
1. In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound (e.g., ruxolitinib or deuruxolitinib) is prepared in a stock solution (e.g., in DMSO) and then diluted to the final concentration in the buffer.[15][16]
-
Incubation: The reaction is initiated by adding a cofactor, typically NADPH, to the mixture of microsomes and the test compound. The mixture is incubated at 37°C.[15]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]
-
Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.[17]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance are calculated.[15][18]
-
Figure 2. Workflow for an in vitro metabolic stability assay.
2. In Vivo Pharmacokinetic Study (Rodent Model)
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
-
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.[19][20] Animals are fasted overnight before dosing.[21]
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage for an orally administered drug) and also intravenously to determine absolute bioavailability.[21][22]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose) from a site like the tail vein or via cardiac puncture.[19][23]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of the drug in the plasma is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19]
-
Conclusion
The case of ruxolitinib and its deuterated analog, deuruxolitinib, exemplifies the successful application of deuterium chemistry to improve the properties of a kinase inhibitor. By slowing metabolism, deuteration can enhance a drug's pharmacokinetic profile, potentially leading to improved efficacy and patient convenience.[8][9] This comparative guide underscores the importance of considering such chemical modifications in the drug development pipeline. The provided data and protocols offer a framework for researchers to evaluate and compare similar deuterated and non-deuterated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. bioscientia.de [bioscientia.de]
- 5. researchgate.net [researchgate.net]
- 6. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deuruxolitinib | C17H18N6 | CID 72704611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. belgraviacentre.com [belgraviacentre.com]
- 11. Deuterium-altered ruxolitinib may be an effective treatment for alopecia areata | MDedge [mdedge.com]
- 12. Leqselvi (deuruxolitinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Mechanism of Action (MOA) | LEQSELVI™ (deuruxolitinib) [leqselvihcp.com]
- 14. hcplive.com [hcplive.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. dovepress.com [dovepress.com]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of CDK2-IN-14-d3 in a Laboratory Setting
A comprehensive guide for the responsible management of a specialized chemical compound, ensuring the safety of personnel and the environment.
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount. This guide provides essential information on the safe disposal of CDK2-IN-14-d3, a potent and selective CDK2 inhibitor used in cancer research. While a specific Safety Data Sheet (SDS) for the deuterated compound this compound is not publicly available, safety data for structurally similar CDK2 inhibitors and general laboratory chemical waste guidelines provide a strong basis for establishing safe disposal procedures.
Understanding the Compound: this compound
This compound is a deuterated version of a small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its application is primarily in pre-clinical cancer research. The deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common practice in drug discovery to study metabolic pathways and enhance pharmacokinetic properties. From a chemical disposal perspective, the presence of deuterium does not significantly alter the fundamental chemical properties of the molecule in a way that would necessitate unique disposal methods compared to its non-deuterated analog.
Core Safety and Disposal Principles
Based on the available safety information for similar non-deuterated CDK2 inhibitors, such as CDK2-IN-4, it is anticipated that this compound is not classified as a hazardous substance. However, it is crucial to treat all research chemicals with a high degree of caution. The following procedures are based on established best practices for laboratory chemical waste management.
Key Disposal Steps:
-
Consult Local Regulations: Before proceeding with any disposal protocol, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and local hazardous waste regulations. These regulations will provide the definitive requirements for chemical waste disposal in your specific location.
-
Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. The composition of the solvent will be the primary determinant of the waste stream. For instance, solutions in halogenated solvents (like chloroform or dichloromethane) must be kept separate from non-halogenated solvent solutions (like methanol or DMSO).
-
-
Container Management:
-
Use only approved and chemically resistant containers for waste collection.
-
Ensure containers are properly sealed to prevent spills and evaporation.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations.
-
-
Decontamination:
-
Glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, which is then collected as hazardous liquid waste, is a standard procedure. This is followed by washing with soap and water.
-
-
Disposal of Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
While specific quantitative data for this compound's immediate safety profile is not available, the following table summarizes typical information found on a Safety Data Sheet for similar small molecule inhibitors. This is provided for illustrative purposes and to highlight the types of data that inform disposal procedures.
| Property | Typical Value for a Small Molecule Inhibitor | Significance for Disposal |
| Physical State | Solid | Determines whether it should be disposed of as solid or liquid waste. |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Dictates the choice of solvent for decontamination and the nature of the liquid waste stream. |
| Hazard Classification | Not classified as hazardous | While reassuring, it does not eliminate the need for proper chemical waste disposal procedures. |
| Stability | Stable under normal conditions | Indicates that no special precautions are needed for decomposition products during storage and handling for disposal. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered in a stepwise manner.
Caption: Logical workflow for the disposal of this compound.
By adhering to these established laboratory safety protocols and consulting with institutional EHS departments, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling CDK2-IN-14-d3
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with CDK2-IN-14-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective CDK2 inhibitor.
Properties of this compound
This compound is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and is primarily utilized in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its handling should be guided by the precautions established for similar non-hazardous, research-grade small molecule inhibitors.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂D₃N₅O₄S | [1] |
| Molecular Weight | 446.54 g/mol | [1] |
| CAS Number | 2498658-25-4 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid powder | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, appropriate PPE should be worn at all times to prevent accidental exposure, although it is not classified as a hazardous substance.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact during weighing, reconstitution, and administration. |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes or aerosols of the compound in solution. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | Recommended when handling large quantities of the powder outside of a chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
Adherence to the following operational and disposal procedures is mandatory to ensure a safe laboratory environment.
Handling and Storage
-
Weighing: All weighing of the powdered compound should be performed in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Reconstitution: Reconstitute the powdered compound in a certified chemical fume hood. Use the appropriate solvent (e.g., DMSO) as specified by the supplier.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in clearly labeled, sealed containers. Avoid repeated freeze-thaw cycles.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Disposal Plan
As this compound is considered a non-hazardous compound, its disposal should follow institutional guidelines for non-hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container for non-hazardous chemical waste. Do not pour down the drain unless permitted by local regulations and after obtaining approval from the institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Empty vials and contaminated consumables (e.g., pipette tips, gloves) should be disposed of in the appropriate solid waste stream for non-hazardous laboratory waste.
-
Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as non-hazardous solid waste. Clean the spill area with an appropriate solvent.
Experimental Workflow and Signaling Pathway
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[3][4] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor, leading to the expression of genes required for DNA synthesis.[3][4] this compound acts by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and arresting the cell cycle.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
